molecular formula C19H19BF2N6OS B1192273 BDP 558/568 azide

BDP 558/568 azide

Cat. No.: B1192273
M. Wt: 428.2688
InChI Key: ZPOKKCUBLPETSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP 558/568 azide is a borondipyrromethene dye with azide functional group for Click chemistry. Its spectra are close to Cyanine3 channel. The fluorophore has been used for lipid tracking as BDP 558/568 C12, but azide functional groups allow easy conjugation with a wide variety of other molecules of interest.

Properties

Molecular Formula

C19H19BF2N6OS

Molecular Weight

428.2688

IUPAC Name

N-(3-azidopropyl)-3-(5,5-difluoro-7-(thiophen-2-yl)-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide

InChI

InChI=1S/C19H19BF2N6OS/c21-20(22)27-14(7-9-19(29)24-10-2-11-25-26-23)4-5-15(27)13-16-6-8-17(28(16)20)18-3-1-12-30-18/h1,3-6,8,12-13H,2,7,9-11H2,(H,24,29)

InChI Key

ZPOKKCUBLPETSH-UHFFFAOYSA-N

SMILES

F[B-]1(F)[N+]2=C(C3=CC=CS3)C=CC2=CC4=CC=C(CCC(NCCCN=[N+]=[N-])=O)N14

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bodipy 558/568 azide

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: BDP 558/568 Azide Characterization and Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: BDP 558/568 Azide Excitation and Emission Spectrum Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

Unlike traditional cyanine dyes (e.g., Cy3) or rhodamines (e.g., TAMRA), the BDP core is electrically neutral and relatively hydrophobic. This structural difference confers superior resistance to photobleaching and pH-insensitivity, making it ideal for quantitative imaging, single-molecule tracking, and lipid microdomain studies.[2]

Core Chemical Specifications
ParameterValueNotes
Fluorophore Core Borondipyrromethene (BODIPY)High quantum yield, narrow emission bandwidth.[1][2][3][4][5][6]
Reactive Group Azide (-N₃)Bioorthogonal; reacts with alkynes via CuAAC or SPAAC.[2]
Molecular Weight ~428.27 DaSmall size minimizes steric hindrance.
Solubility DMSO, DMF, DCMCritical: Low water solubility.[6][7][8] Must be dissolved in organic solvent before aqueous dilution.

Photophysical Properties

The nomenclature "558/568" refers to the approximate excitation and emission maxima in nanometers.[9][10] However, in practical application, these values shift slightly based on solvent polarity.

Spectral Data Table
PropertyValueExperimental Implication
Excitation Max (

)
561 nm Perfectly matched to the 561 nm DPSS laser common in confocal systems.[1][2]
Emission Max (

)
569 nm Small Stokes shift (~8-10 nm).[2] Requires precise filter selection to avoid crosstalk.
Extinction Coefficient (

)
84,400 M⁻¹cm⁻¹High absorptivity; yields bright signal even at low labeling density.
Quantum Yield (

)
~0.68Very efficient fluorescence; excellent for dim targets.
Correction Factor (260 nm) 0.00Negligible absorption at DNA quantification wavelengths.
Correction Factor (280 nm) 0.07Low correction required for protein concentration normalization.
Spectral Compatibility Logic

The small Stokes shift is the primary technical challenge with BDP 558/568. Standard TRITC filters often have wide bandpasses that may result in self-absorption or bleed-through.[2]

SpectralLogic cluster_rejected Incompatible Filters Laser Excitation Source 561 nm Laser Dye BDP 558/568 (Ex: 561nm / Em: 569nm) Laser->Dye Excitation Filter Emission Filter Bandpass 585/40 nm (Avoids Excitation Leak) Dye->Filter Emission (Small Stokes Shift) Detector Detector (PMT/HyD) Filter->Detector Signal BadFilter Standard TRITC (Often Ex 550/25, Em 605/70) Risk: Suboptimal Excitation

Figure 1: Optical Configuration Logic. Note the requirement for a narrow bandpass filter or specific 561-compatible filter sets to manage the small Stokes shift.[2]

Mechanism of Action: Bioorthogonal Labeling

This compound is designed for Click Chemistry .[6][8][11] It does not bind directly to proteins or DNA; it requires the target biomolecule to be pre-functionalized with an Alkyne (for Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or a Cyclooctyne (e.g., DBCO for Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[2]

The CuAAC Reaction Workflow

The most common application is detecting EdU (5-ethynyl-2'-deoxyuridine) in proliferating cells or labeling alkyne-tagged proteins.[2]

ClickMechanism cluster_reaction 3. Click Reaction Cocktail Step1 1. Metabolic Labeling (Incubate cells with EdU/Alkyne-tag) Step2 2. Fixation & Permeabilization (Paraformaldehyde + Triton X-100) Step1->Step2 Reagents Reagents: - this compound - CuSO4 (Catalyst) - Ascorbate (Reductant) - THPTA (Ligand/Protectant) Step2->Reagents Mechanism Mechanism: Azide (Dye) + Alkyne (Target) -> Triazole Linkage Reagents->Mechanism Step4 4. Imaging (High Contrast, Low Background) Mechanism->Step4

Figure 2: Step-by-step Click Chemistry workflow for intracellular labeling.

Experimental Protocol: Intracellular Labeling

Context: This protocol assumes labeling of alkyne-modified targets (e.g., EdU-incorporated DNA) in adherent cells.[2]

Reagents Preparation[2][3][11][12]
  • This compound Stock: Dissolve 1 mg in DMSO to create a 5-10 mM stock. Store at -20°C, desiccated, protected from light.

  • CuSO₄ Solution: 100 mM in water.

  • Sodium Ascorbate: 100 mM in water (Prepare fresh!).

  • THPTA Ligand: Dissolve to 50 mM in water. Crucial: THPTA protects proteins/RNA from copper-induced degradation and maintains dye solubility.[2]

Step-by-Step Procedure
  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 min. Wash 2x with PBS.

  • Permeabilization: Incubate with 0.5% Triton X-100 in PBS for 20 min. Wash 2x with PBS.

  • Reaction Cocktail Assembly (Order Matters):

    • Prepare the reaction buffer (PBS or TBS).

    • Add CuSO₄ (final 1 mM) premixed with THPTA (final 2-5 mM).[2] Allow to complex for 5 mins.

    • Add This compound (final 1-10 µM).[2]

    • Add Sodium Ascorbate (final 10 mM) last to initiate the catalytic cycle.

  • Incubation: Add cocktail to cells immediately. Incubate for 30–60 minutes at Room Temperature in the dark.

  • Washing: Wash 3x with PBS containing 0.1% Tween-20 to remove hydrophobic dye aggregates.[2]

  • Nuclear Counterstain: Stain with DAPI or Hoechst if required.

Troubleshooting & Optimization (Senior Scientist Insights)

Dye Aggregation (The "Spots" Problem)

Issue: BDP dyes are lipophilic. In aqueous buffers, they can crash out, causing bright, non-specific background spots. Solution:

  • Ligand is Key: Use THPTA or TBTA.[12] Do not rely on copper alone.[5]

  • Solvent: Ensure the dye stock is fully dissolved in DMSO before adding to the aqueous buffer.

  • Wash: Include a detergent wash (Tween-20 or Triton) after the click reaction to strip non-specifically bound hydrophobic dye.[2]

Fluorescence Quenching

Issue: Signal is weak despite high labeling efficiency. Solution:

  • Copper Toxicity: Excess copper can quench fluorescence and degrade sample integrity. Ensure the Cu:Ligand ratio is at least 1:2 (preferably 1:5).

  • Bleaching: While BDP is stable, avoid mounting media containing p-phenylenediamine (PPD) if it reacts with the specific BDP variant (rare, but possible). Use modern antifade mountants like ProLong Glass.

Spectral Crosstalk

Issue: Signal bleeds into the Red (Cy5) channel. Solution:

  • BDP 558/568 has a long emission tail. If multiplexing with a Far-Red dye (e.g., Cy5 or Alexa 647), use a 640 nm laser for the red dye (not 633 nm) and ensure your 568 emission filter cuts off strictly below 600 nm.

References

  • Antibodies.com. (n.d.). This compound (A270059).[7] Retrieved from [Link][2][6][7]

  • National Institutes of Health (PMC). (2023). BODIPY-Based Molecules for Biomedical Applications. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Azide-containing Fluorescent Dyes. Retrieved from [Link]

Sources

BDP 558/568 azide CAS number and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Safety Architectures, and Bioconjugation Workflows

Executive Summary

BDP 558/568 Azide is a high-performance, borondipyrromethene (BODIPY) based fluorophore engineered for bioorthogonal chemistry. Distinguished by its high quantum yield (Φ ≈ 0.68) and exceptional photostability, it serves as a superior alternative to Cyanine3 (Cy3) and TAMRA in applications requiring rigorous photobleaching resistance, such as confocal microscopy and single-molecule imaging.

This technical guide provides a validated operational framework for the safe handling and application of this compound, specifically focusing on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Part 1: Chemical Identity & Physicochemical Properties[1]

Nomenclature & Classification

  • Common Name: this compound (BODIPY 558/568 Azide)

  • Chemical Class: Boron-dipyrromethene (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) derivative.[1]

  • CAS Number: 3050768-42-5 (Specific to the azide derivative).[2]

    • Note: Do not confuse with CAS 158757-84-7 , which refers to the parent fatty acid probe (BODIPY 558/568 C12).

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: ~428.27 Da[1][2]

Spectral Characteristics

Property Value Context

| Excitation Max (


)  | 561 nm | Matches 561 nm solid-state lasers perfectly. |
| Emission Max (

)
| 569 nm | Sharp emission peak; minimal spectral crosstalk. | | Extinction Coefficient (

)
| ~84,400

| High brightness comparable to Cy3.[3] | | Quantum Yield (

)
| 0.68 | High efficiency in organic/aqueous mixtures. | | Solubility | DMSO, DMF, MeOH | Hydrophobic : Poor solubility in pure water. |
Part 2: Safety Assessment & Handling (SDS Highlights)

Hazard Identification (GHS Classification) While specific toxicological data for this derivative is limited ("Not fully investigated"), it is handled under the umbrella of organic azides and boron compounds.

  • Acute Toxicity: Treat as potentially toxic by inhalation, ingestion, or skin contact.

  • Azide Hazard (Explosion Risk):

    • Sodium Azide vs. Organic Azide: Unlike sodium azide, this compound is an organic azide. It is generally stable and not shock-sensitive at this molecular weight.

    • Plumbing Hazard: Trace hydrolysis or disposal into copper/lead plumbing can form heavy metal azides, which are highly explosive.

    • Mitigation: Quench unused azide reagents and dispose of as hazardous chemical waste. Never flush down the drain.

Storage & Stability

  • Temperature: -20°C.

  • Light: Photosensitive; store in amber vials or foil-wrapped containers.

  • Moisture: Desiccate.[1] Hydrolysis is slow but possible over extended periods.

Part 3: Application Science – The "Why" and "How"

Why BDP 558/568? In experimental design, the choice of BDP 558/568 over Cy3 is dictated by lipophilicity and photostability .

  • Photostability: BDP dyes lack the polymethine chain of cyanines, making them significantly more resistant to oxidation and photobleaching.

  • Membrane Permeability: The core structure is uncharged and hydrophobic, allowing it to penetrate cell membranes more easily than sulfonated Cy3 dyes, though this requires careful solvent management during conjugation.

Mechanism: Copper-Catalyzed Click Chemistry (CuAAC) The azide moiety (-N3) undergoes a 1,3-dipolar cycloaddition with a terminal alkyne in the presence of Cu(I), forming a stable 1,2,3-triazole linkage.[4] This reaction is bioorthogonal (inert to native biological functional groups).[5]

Visualization: CuAAC Reaction Logic

CuAAC_Workflow Azide This compound (Fluorophore) Intermediate Cu(I)-Acetylide Complex Product Labeled Conjugate (1,2,3-Triazole Linkage) Azide->Product  Reacts with Alkyne Target Molecule (Alkyne-Tag) Alkyne->Intermediate Coordination Catalyst Catalyst System (CuSO4 + THPTA + Ascorbate) Catalyst->Intermediate Reduction Cu(II)->Cu(I) Intermediate->Product 1,3-Dipolar Cycloaddition

Caption: Logical flow of the CuAAC reaction. The catalyst reduces Cu(II) to Cu(I), facilitating the fusion of the BDP Azide and Alkyne-tagged target into a stable conjugate.

Part 4: Validated Experimental Protocol

Protocol: Bioconjugation via CuAAC Objective: Labeling an alkyne-modified protein or oligonucleotide with this compound.

Reagents:

  • BDP Stock: 10 mM in anhydrous DMSO.

  • CuSO4 Solution: 20 mM in water.

  • THPTA Ligand: 50 mM in water (Protects biomolecules from oxidation).

  • Sodium Ascorbate: 100 mM in water (Freshly prepared).

  • Buffer: PBS or HEPES (pH 7.0–7.5). Avoid buffers with chelators (EDTA).

Workflow:

  • Preparation:

    • Dissolve the alkyne-tagged biomolecule in buffer to a concentration of 1–10 mg/mL.

    • Critical Step: Because BDP 558/568 is hydrophobic, ensure the final reaction mixture contains 5–20% organic co-solvent (DMSO or DMF) to prevent dye precipitation.

  • Catalyst Premix (The "Self-Validating" Step):

    • Premix CuSO4 and THPTA (1:2 molar ratio) before adding to the reaction.

    • Validation: The solution should remain clear blue. If it turns brown or precipitates, the Cu(I) is unstable or oxygen has intruded.

  • Reaction Assembly:

    • Add Alkyne-Target to the reaction tube.

    • Add This compound (1.5 – 2.0 molar excess

Sources

Methodological & Application

High-Efficiency Copper-Catalyzed Click Labeling with BDP 558/568 Azide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Technical Overview

This guide details the optimized protocol for conjugating BDP 558/568 Azide to alkyne-modified biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BDP 558/568 is a borondipyrromethene (BODIPY) fluorophore characterized by high quantum yield, exceptional photostability, and a narrow emission spectrum matching the Cy3/TRITC channel (Ex/Em: 561/569 nm).

Unlike traditional cyanine dyes, the BDP core is relatively hydrophobic and electrically neutral, making it ideal for staining lipids, hydrophobic pockets in proteins, and applications requiring minimal non-specific electrostatic binding. This protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the accelerating ligand, which is superior to TBTA for biological samples due to its water solubility and ability to protect proteins from copper-mediated oxidative damage.

Key Technical Specifications
PropertyValueNotes
Fluorophore BDP 558/568 (BODIPY derivative)Neutral, lipophilic core
Excitation Max 561 nmMatches 561 nm lasers
Emission Max 569 nmDetectable in Cy3/Rhodamine channel
Extinction Coeff. ~84,000 M⁻¹cm⁻¹High brightness
Quantum Yield ~0.68Very efficient fluorescence
Solubility DMSO, DMF, Organic solventsLow water solubility; requires cosolvent

Critical Experimental Considerations (Expertise & Logic)

Before beginning the protocol, understand the causality behind these critical steps to ensure reproducibility.

The "Copper Paradox" and Ligand Choice

The CuAAC reaction requires Cu(I).[1][2] However, Cu(I) is unstable in aqueous solution and readily oxidizes to Cu(II) or disproportionates to Cu(0) and Cu(II). Furthermore, free copper generates reactive oxygen species (ROS) that degrade fluorescent dyes and denature proteins.

  • Solution: We use THPTA . Unlike the older TBTA ligand (which requires 20% DMSO), THPTA is water-soluble. It chelates Cu(I), stabilizing it against oxidation while leaving it accessible for catalysis. This allows the reaction to proceed faster at lower copper concentrations, preserving biomolecule integrity.

Order of Addition

The order in which reagents are mixed is non-negotiable .

  • Incorrect: Adding Cu(II) directly to the protein, then adding Ascorbate. Result: Transient high concentrations of free copper can precipitate proteins before the ligand binds.

  • Correct: Premix CuSO₄ and THPTA. This forms a stable complex before it touches your valuable sample.

Dye Solubility

BDP 558/568 is hydrophobic.[3][4]

  • Risk: Adding the dye stock directly to an aqueous buffer can cause immediate microprecipitation, leading to "starry sky" background in imaging or low conjugation yields in solution.

  • Mitigation: Ensure the reaction mixture contains at least 5-10% organic cosolvent (DMSO) if the protein tolerates it, or add the dye slowly with vortexing.

Materials & Reagents

Reagents
  • This compound: Prepare a 5 mM or 10 mM stock in high-quality anhydrous DMSO. Store at -20°C, desiccated, and protected from light.

  • Copper(II) Sulfate (CuSO₄[1][5]·5H₂O): 20 mM stock in sterile water.

  • THPTA Ligand: 50 mM stock in sterile water.

  • Sodium Ascorbate: 100 mM stock in sterile water. CRITICAL: This must be made fresh immediately before use. Ascorbate oxidizes rapidly in air (turning yellow). If the solid is yellow, discard it.

  • Reaction Buffer: 100 mM Potassium Phosphate (pH 7) or Tris-HCl (pH 7.5). Avoid buffers with strong chelators (EDTA/EGTA) as they strip copper.

Equipment
  • Microcentrifuge tubes (1.5 mL)

  • Inert gas source (Nitrogen/Argon) - Optional but recommended for high-efficiency labeling.

  • Rotator or thermomixer.[6]

Protocol A: In-Solution Labeling of Alkyne-Proteins

Target Audience: Researchers labeling purified proteins or lysates for SDS-PAGE/Mass Spec.

Workflow Diagram

ClickReactionWorkflow cluster_catalyst Catalyst Preparation Start Start: Alkyne-Modified Protein MixReagents Step 2: Assemble Reaction (Protein + Buffer + Dye) Start->MixReagents CuPremix Step 1: Premix Cu-Ligand (1:5 Ratio CuSO4:THPTA) AddCatalyst Step 3: Add Cu-Ligand Complex CuPremix->AddCatalyst Add Complex MixReagents->AddCatalyst Initiate Step 4: Add Ascorbate (Initiates Reduction Cu II -> I) AddCatalyst->Initiate Incubate Step 5: Incubation 30-60 min @ RT, Dark Initiate->Incubate Purify Step 6: Purification (Desalting/Precipitation) Incubate->Purify

Caption: Logical workflow for CuAAC reaction ensuring catalyst stability and protein safety.

Step-by-Step Procedure
  • Prepare Sample: Dilute the alkyne-tagged protein to a concentration of 1–2 mg/mL (approx. 20–50 µM) in Reaction Buffer.

  • Premix Catalyst (The "Click Mix"):

    • In a separate tube, mix CuSO₄ (20 mM) and THPTA (50 mM) in a 1:5 molar ratio .

    • Example: Mix 4 µL CuSO₄ + 10 µL THPTA.[1]

    • Incubate for 5 minutes at Room Temperature (RT). The solution should remain clear or turn slightly blue.

  • Assemble Reaction:

    • To the protein solution (e.g., 50 µL), add This compound (stock).

    • Target: 2–5 molar excess over alkyne groups (usually 20–100 µM final dye concentration).

    • Note: Keep DMSO concentration <10% to prevent protein denaturation.

  • Add Catalyst:

    • Add the premixed Cu-THPTA complex to the reaction.[5]

    • Target Final Conc: 1 mM CuSO₄ / 5 mM THPTA.

  • Initiate Reaction:

    • Add Sodium Ascorbate (fresh 100 mM stock).

    • Target Final Conc: 5 mM.[6]

    • Action: Vortex gently immediately. Flush the headspace with N₂ gas if available and cap tightly.

  • Incubate:

    • Incubate for 30–60 minutes at RT in the dark.

  • Stop & Purify:

    • The reaction is stopped by removing reagents.

    • For Gel Analysis: Add reducing SDS-PAGE loading buffer (dithiothreitol or β-ME will quench residual Cu). Heat and load.[7][8]

    • For Mass Spec/Functional Assays: Use a desalting spin column (e.g., Zeba Spin, 7K MWCO) or acetone precipitation to remove excess dye and copper.

Protocol B: Labeling EdU in Cells (Imaging)

Target Audience: Cell biologists visualizing DNA synthesis (EdU proliferation assay).

Note: BDP 558/568 is highly lipophilic. Extensive washing is required to remove background from lipid membranes.

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 min. Wash 2x with PBS.

  • Permeabilization: Incubate with 0.5% Triton X-100 in PBS for 20 min. Wash 2x with PBS.

  • Prepare Click Cocktail (Make Fresh):

    • PBS (or Tris Saline): 860 µL

    • CuSO₄ (100 mM): 20 µL (Final: 2 mM)

    • Ascorbate (fresh, 100 mM): 100 µL (Final: 10 mM)

    • This compound (2 mM stock): 2–5 µL (Final: ~4–10 µM)

    • Note: THPTA is optional for fixed cells but recommended (use 10 mM) if preserving GFP signals or delicate structures.

  • Staining:

    • Add Cocktail to cells. Incubate 30 minutes at RT, protected from light.

  • Washing (Crucial for BDP dyes):

    • Wash 1x with PBS.

    • Wash 2x with PBS + 0.1% Tween-20 (or 3% BSA) for 10 mins each to extract non-specifically bound lipophilic dye.

    • Rinse with PBS.

  • Imaging: Mount with DAPI. Image using 561 nm laser (Cy3/TRITC filter set).

Troubleshooting & Optimization

SymptomProbable CauseSolution
Precipitation (Cloudy Mix) Dye aggregation (hydrophobic)Increase DMSO to 10-20% (if protein allows) or lower dye concentration.
No/Low Signal Oxidized AscorbateMust use fresh ascorbate.[8] If stock is yellow, it is inactive.
No/Low Signal Copper OxidationFlush tube with N₂/Ar gas.[7] Increase Ascorbate to 10 mM.
High Background (Cells) Lipophilic bindingIncrease wash stringency (use Tween-20 or Triton post-stain).
Protein Degradation ROS generationUse THPTA (not TBTA). Maintain 1:5 Cu:Ligand ratio strictly.

References

  • Lumiprobe Corporation. this compound Datasheet & Spectral Properties. Retrieved from

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. (Establishes THPTA superiority).
  • BroadPharm. Click Chemistry Protocols: Recommended Conditions for CuAAC. Retrieved from

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.[3][6][7] Nature Chemical Biology, 1(1), 13–21. (Foundational Click Chemistry review).

  • Thermo Fisher Scientific.Click-iT® EdU Imaging Kits Protocol.

Disclaimer: This protocol is for research use only. Azides are potentially explosive; handle with care. Copper salts are toxic.

Sources

intracellular lipid droplet tracking with BDP 558/568 azide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Dynamic Tracking of de Novo Lipogenesis: A Bioorthogonal Approach for Imaging Intracellular Lipid Droplets with BDP 558/568 Azide

Introduction: Beyond Static Staining

Lipid droplets (LDs) are no longer viewed as mere inert fat reservoirs but are now recognized as highly dynamic and crucial organelles central to cellular energy homeostasis, lipid metabolism, and signaling pathways.[1][2] Dysregulation of LD function is implicated in a host of metabolic diseases, including obesity, diabetes, and fatty liver disease.[2] To unravel the complex biology of these organelles, researchers require tools that can distinguish between pre-existing lipid stores and newly synthesized lipids, a feat impossible with traditional lipophilic dyes like Nile Red or BODIPY 493/503, which stain the entire cellular pool of neutral lipids.[3][4]

This guide details a powerful two-step bioorthogonal labeling strategy to specifically visualize and track de novo synthesized lipids within intracellular lipid droplets.[5][6] The method leverages the metabolic incorporation of a fatty acid analog bearing a bioorthogonal alkyne handle, followed by the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate the fluorescent probe, this compound.[7][8] This approach offers exceptional specificity and provides a temporal window into the dynamic process of lipogenesis, enabling researchers to monitor the formation and fate of new lipid droplets in response to various stimuli.

Principle of the Method

The strategy is executed in two distinct phases, allowing for the decoupling of metabolic labeling from fluorescent detection.[9]

Phase 1: Metabolic Incorporation. Cells are cultured in the presence of a fatty acid (e.g., oleic acid) modified with a terminal alkyne group. This alkyne-fatty acid is taken up by the cells and processed through endogenous metabolic pathways, ultimately being esterified into neutral lipids like triacylglycerols (TAGs) and cholesteryl esters.[10][11] These newly synthesized, alkyne-tagged neutral lipids are then sequestered and stored within newly formed or growing lipid droplets. The alkyne group is small and biologically inert, ensuring it does not significantly perturb the natural metabolism or trafficking of the fatty acid.[12]

Phase 2: Bioorthogonal Ligation (Click Chemistry). After the metabolic labeling period, cells are fixed and permeabilized to allow entry of the detection reagents. The incorporated alkyne serves as a chemical handle for covalent ligation to the this compound probe via the CuAAC reaction.[13] This reaction is catalyzed by copper(I) and is highly specific, occurring rapidly under biocompatible conditions without cross-reacting with other cellular components.[8][14] The result is the covalent attachment of the bright and photostable BDP 558/568 fluorophore exclusively to the lipids synthesized during the labeling window, enabling their precise visualization by fluorescence microscopy.

G cluster_0 Phase 1: Metabolic Labeling (Live Cells) cluster_1 Phase 2: Detection (Fixed Cells) Metabolite Alkyne-Modified Fatty Acid Cell Cell Uptake & Metabolism Metabolite->Cell Incubation FixPerm Fixation & Permeabilization LD Newly Synthesized Lipid Droplet (Alkyne-Tagged) Cell->LD Esterification & Storage LD->FixPerm ClickRxn Click Reaction: + this compound + Cu(I) Catalyst FixPerm->ClickRxn Imaging Fluorescence Microscopy ClickRxn->Imaging Visualization

Figure 1. Overall experimental workflow for bioorthogonal lipid droplet tracking.

Reagents and Equipment

Key Reagents & Properties
ReagentPropertySource / Cat. No. (Example)
This compound Borondipyrromethene dye with azide for click chemistry.[15]Lumiprobe (A3040), MedChemExpress (HY-136893)
Excitation Max: 561 nm[16]
Emission Max: 569 nm[16]
Molar Extinction Coeff.: ~84,400 L⋅mol⁻¹⋅cm⁻¹[15]
Solubility: Soluble in organic solvents (DMSO, DMF), low water solubility.
Alkyne-Modified Fatty Acid e.g., 17-Octadecynoic Acid (Alkyne Oleate)Cayman Chemical, Sigma-Aldrich
Click Chemistry Catalyst Copper(II) Sulfate (CuSO₄)Sigma-Aldrich
Catalyst Ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Sigma-Aldrich
Reducing Agent Sodium AscorbateSigma-Aldrich
Fixative Paraformaldehyde (PFA), 16% solutionElectron Microscopy Sciences
Permeabilization Agent Triton™ X-100Sigma-Aldrich
Blocking/Wash Buffer Phosphate-Buffered Saline (PBS), Bovine Serum Albumin (BSA)Standard lab suppliers
Required Equipment
  • Sterile cell culture hood and incubator

  • Inverted fluorescence microscope with appropriate filter sets (e.g., TRITC/Cy3 channel)

  • Confocal laser scanning microscope (recommended for high-resolution imaging)

  • Standard cell culture labware (plates, flasks, pipettes)

  • Clinical centrifuge

Detailed Experimental Protocols

Critical Note: Optimization of incubation times and reagent concentrations may be necessary depending on the cell type and experimental goals. It is essential to include proper controls.

Protocol 1: Metabolic Labeling of Lipid Droplets

This protocol describes the incorporation of an alkyne-modified fatty acid into cellular lipids.

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-80% confluency at the time of labeling. Allow cells to adhere and recover overnight under normal growth conditions (e.g., 37°C, 5% CO₂).

  • Prepare Alkyne-Fatty Acid Stock: Prepare a 10-50 mM stock solution of the alkyne-modified fatty acid (e.g., 17-Octadecynoic Acid) in sterile DMSO. Store at -20°C.

  • Prepare Labeling Medium: Prepare fresh cell culture medium. Just before use, dilute the alkyne-fatty acid stock solution into the medium to a final concentration of 25-100 µM.[10] Vortex thoroughly to ensure complete mixing.

    • Scientist's Note: The optimal concentration depends on the cell type's metabolic rate and potential toxicity. A titration experiment is recommended. For some applications, conjugating the fatty acid to fatty-acid-free BSA can improve solubility and cellular uptake.

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a period ranging from 1 to 24 hours, depending on the desired time window for observing lipogenesis.[12]

  • Control Samples: Prepare parallel control samples:

    • No-Alkyne Control: Cells treated with an equivalent concentration of DMSO vehicle instead of the alkyne-fatty acid.

    • No-Azide Control: Cells treated with the alkyne-fatty acid but will not be exposed to this compound during the click reaction step. This controls for any background fluorescence.

Protocol 2: Cell Fixation and Permeabilization

This step preserves cell morphology and allows the click reagents to access the intracellular lipid droplets.

  • Wash: After incubation, gently aspirate the labeling medium and wash the cells twice with 1X PBS to remove any unincorporated alkyne-fatty acid.

  • Fixation: Add freshly prepared 4% Paraformaldehyde (PFA) in PBS to each well, ensuring the coverslips are fully submerged. Incubate for 15 minutes at room temperature.[17]

    • Causality: PFA cross-links proteins, preserving cellular architecture. Over-fixation can sometimes mask epitopes or hinder reagent penetration, so timing is important.[18]

  • Wash: Aspirate the PFA solution and wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization: Add 0.2-0.5% Triton X-100 in PBS to each well. Incubate for 10-15 minutes at room temperature.[17]

    • Causality: Triton X-100 is a non-ionic detergent that creates pores in cellular membranes, allowing the relatively large click-reagent complex to enter the cell.

  • Wash: Aspirate the permeabilization buffer and wash the cells three times with 1X PBS. The cells are now ready for the click reaction.

Protocol 3: Copper-Catalyzed Click Reaction (CuAAC)

This is the core step where the fluorescent probe is covalently attached to the metabolically incorporated alkyne tag.

CuAAC cluster_reactants cluster_catalyst R1_Alkyne Lipid-Alkyne Plus1 + Azide_Dye N₃-BDP 558/568 Catalyst CuSO₄ + Na-Ascorbate (Forms Cu(I) in situ) Arrow Click Reaction Catalyst->Arrow Product Lipid-Triazole-BDP 558/568 (Fluorescently Labeled Lipid) Arrow->Product

Figure 2. Principle of the CuAAC "Click" Reaction.

  • Prepare Click Reagent Stocks (Freshly Prepared is Recommended):

    • This compound: 1-5 mM in DMSO.

    • Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.[19]

    • THPTA Ligand: 100 mM in deionized water.[19]

    • Sodium Ascorbate: 300 mM in deionized water. Prepare this immediately before use as it oxidizes quickly.[19]

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the cocktail for each 1 mL of final reaction volume. Add reagents in the following order to prevent precipitation of the copper catalyst.[19][20]

    • 870 µL of PBS with 3% BSA (Blocking Buffer)

    • 10 µL of 20 mM CuSO₄ solution (Final: 200 µM)

    • 10 µL of 100 mM THPTA solution (Final: 1 mM)

    • 1-5 µL of this compound stock (Final: 1-5 µM)

    • Vortex briefly.

    • 100 µL of 300 mM Sodium Ascorbate (Final: 30 mM)

    • Vortex immediately and thoroughly. The solution is now ready for use.

    • Scientist's Note: THPTA is a water-soluble ligand that stabilizes the catalytically active Cu(I) ion, increasing reaction efficiency and protecting cells from copper-induced damage.[14][19] Sodium ascorbate reduces Cu(II) to the active Cu(I) state.

  • Click Labeling: Aspirate the PBS from the wells and add enough click reaction cocktail to completely cover the coverslips.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Wash: Aspirate the click cocktail and wash the cells three times with PBS for 5 minutes each to remove unreacted reagents.

  • (Optional) Counterstaining: If desired, stain nuclei with a suitable dye like DAPI (4′,6-diamidino-2-phenylindole) by incubating with a 300 nM solution in PBS for 5 minutes.

  • Final Wash: Wash once more with PBS.

Protocol 4: Mounting and Imaging
  • Mount Coverslips: Using fine-tipped forceps, carefully remove the coverslips from the wells. Wick away excess PBS with the edge of a lab wipe. Place a small drop of anti-fade mounting medium onto a clean microscope slide and gently lower the coverslip, cell-side down, onto the drop.

  • Seal: Seal the edges of the coverslip with clear nail polish to prevent drying. Allow to cure for at least 15 minutes.

  • Imaging: Image the slides using a fluorescence microscope. For BDP 558/568, use an appropriate filter set for the red/orange channel (e.g., excitation ~560 nm, emission ~580 nm; TRITC or Cy3 filter sets are often suitable).

    • Expected Result: In cells metabolically labeled with the alkyne-fatty acid, you should observe distinct, punctate fluorescent signals corresponding to lipid droplets. The "No-Alkyne" control should show minimal to no signal, confirming the specificity of the click reaction.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Weak Signal - Inefficient metabolic labeling. - Ineffective cell permeabilization. - Inactive click reaction cocktail. - Photobleaching.- Increase concentration or incubation time of alkyne-fatty acid. - Optimize permeabilization; try 0.5% Triton X-100 or a different agent like Saponin. - Always prepare Sodium Ascorbate fresh. Ensure reagents are added in the correct order. - Use an anti-fade mounting medium and minimize light exposure.
High Background - Insufficient washing after labeling or click reaction. - Non-specific binding of the dye. - Autofluorescence of cells.- Increase the number and duration of wash steps.[21] - Include 3% BSA in the click reaction buffer to block non-specific sites. - Image a "cells only" (no label, no click) control to assess autofluorescence levels and adjust imaging parameters accordingly.
Cell Morphology is Poor - Cells were not healthy prior to fixation. - Harsh fixation or permeabilization. - Cytotoxicity from labeling reagents.- Ensure cells are sub-confluent and healthy. - Reduce PFA concentration or incubation time. Reduce Triton X-100 concentration.[21] - Perform a dose-response curve to find the optimal, non-toxic concentration of the alkyne-fatty acid.
Patchy/Uneven Staining - Incomplete permeabilization. - Reagents not mixed well or added unevenly.- Ensure cells are fully submerged during permeabilization. - Gently rock the plate during incubations to ensure even distribution of reagents.[21]

References

  • Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes. Biochemistry - ACS Publications. [Link]

  • Live Cell Multicolor Imaging of Lipid Droplets with a New Dye, LD540. MPI-CBG Publications. [Link]

  • Photoreactive bioorthogonal lipid probes and their applications in mammalian biology. Royal Society of Chemistry. [Link]

  • Fluorescent probes for the imaging of lipid droplets in live cells. ResearchGate. [Link]

  • Recent Advances in Fluorescent Probes for Lipid Droplets. MDPI. [Link]

  • Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. PMC. [Link]

  • Live cell imaging of lipid droplets: fluorescent chalcones as probes for lipophagy and lipid–mitochondria interactions. Journal of Materials Chemistry B (RSC Publishing). [Link]

  • Bioorthogonal chemistry. Wikipedia. [Link]

  • (PDF) Photoreactive bioorthogonal lipid probes and their applications in mammalian biology. ResearchGate. [Link]

  • Bioorthogonal Chemical Reporters Reveal Fatty-Acylation of Histone H3 Variants and Cholesterol Modification of Proteins. Digital Commons @ RU - The Rockefeller University. [Link]

  • This compound (A270059). Antibodies.com. [Link]

  • Flow Cytometry Protocols for Surface and Intracellular Antigen Analyses of Neural Cell Types. PMC. [Link]

  • Imaging the Lipidome: ??-Alkynyl Fatty Acids for Detection and Cellular Visualization of Lipid-Modified Proteins. ResearchGate. [Link]

  • Intracellular Staining Methods and Notes. University of Pennsylvania. [Link]

  • Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]

  • Click-Ready Lipids Explained: Maleimide, Azide/DBCO, and TCO/Tetrazine. Avanti Polar Lipids. [Link]

  • Procedures for the staining of lipid droplets with Oil Red O. Protocols.io. [Link]

  • Handbook and Catalog. Interchim. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. PMC. [Link]

  • Schematic of metabolic labeling using alkyne fatty acid analogs for the... ResearchGate. [Link]

  • A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. PMC. [Link]

  • Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Click Chemistry Tools. [Link]

  • CLICK-labeling of cellular metabolites. Jena Bioscience. [Link]

  • Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. PMC. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • (PDF) Alkyne-azide click reaction catalyzed by metallic copper under ultrasound. ResearchGate. [Link]

Sources

SPAAC copper-free click chemistry with BDP 558/568 azide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to SPAAC Copper-Free Click Chemistry with BDP 558/568 Azide

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to utilizing this compound in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. We will delve into the core principles of this powerful copper-free click chemistry, detail the properties of the BDP 558/568 fluorophore, and provide step-by-step protocols for its application in bioconjugation and cellular imaging.

The Principle of SPAAC: A Bioorthogonal Revolution

The field of bioconjugation has been significantly advanced by the advent of "click chemistry," a set of reactions that are rapid, specific, and high-yielding.[1] While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, the cytotoxicity of the copper catalyst has limited its application in living systems.[2] This limitation spurred the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a truly bioorthogonal reaction that proceeds efficiently without the need for a metal catalyst.[1][3][4]

The driving force behind SPAAC is the significant ring strain of cyclooctynes, the smallest of the stable cyclic alkynes.[5] This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide, allowing the reaction to proceed rapidly at physiological temperatures and pH.[1][6][7] The azide and cyclooctyne functional groups are essentially absent in biological systems and do not react with native biomolecules, ensuring high specificity and minimal off-target effects.[1][3] This makes SPAAC an ideal tool for in vivo imaging, live-cell labeling, and the development of antibody-drug conjugates.[1][7]

BDP 558/568: A Bright and Photostable Fluorophore for SPAAC

BDP 558/568 is a borondipyrromethene (BODIPY) based fluorophore that exhibits strong absorption and emission in the orange-red region of the visible spectrum.[8][9] Its spectral characteristics are comparable to the well-known Cy3™ dye.[10][11] BDP 558/568 is known for its high fluorescence quantum yield, excellent photostability, and relative insensitivity to pH and solvent polarity.[10][12] These properties make it a robust reporter molecule for a wide range of applications, including fluorescence microscopy, flow cytometry, and cell labeling.[8][9]

The azide-functionalized version, this compound, is specifically designed for click chemistry applications.[11][13][14] It allows for the covalent attachment of this bright and stable fluorophore to any molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), through a stable triazole linkage.[15][16]

Key Properties of this compound
PropertyValueSource(s)
Molecular FormulaC₁₉H₁₉BF₂N₆OS[13][14][16]
Molecular Weight428.27 Da[13][14][16]
Excitation Maximum (λmax)561 nm[13][14][15]
Emission Maximum (λem)569 nm[13][14][15]
Extinction Coefficient84,400 M⁻¹cm⁻¹[13][14][15]
Fluorescence Quantum Yield0.68[15][17]
Purity≥95% (by ¹H NMR and HPLC-MS)[13][14]
Physical FormDark colored solid[13][14]
SolubilitySoluble in many organic solvents (e.g., DMSO, DMF, DCM, acetone, alcohols). Low solubility in water.[13][14][15]
Storage ConditionsStore at -20°C in the dark. Desiccate.[10][11][13][14]

Visualizing the SPAAC Reaction

The reaction between this compound and a strained alkyne, such as DBCO, proceeds via a concerted [3+2] cycloaddition mechanism to form a stable triazole ring.[1]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product BDP_Azide BDP 558/568-N₃ Conjugate BDP 558/568-Triazole-Biomolecule BDP_Azide->Conjugate + DBCO_Molecule Biomolecule-DBCO DBCO_Molecule->Conjugate SPAAC (Copper-Free) Physiological Conditions

Caption: General mechanism of SPAAC with this compound.

Experimental Protocols

The following protocols provide a general framework for using this compound in SPAAC reactions. It is important to optimize reaction conditions, such as molar ratios and incubation times, for each specific application.

Protocol 1: General Labeling of a Strained Alkyne-Modified Biomolecule

This protocol describes the labeling of a biomolecule (e.g., protein, peptide, or nucleic acid) that has been pre-functionalized with a strained alkyne group like DBCO.

Materials:

  • This compound

  • Strained alkyne-modified biomolecule

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Purification system (e.g., desalting column, dialysis tubing, or HPLC)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex to ensure the solid is completely dissolved. Store any unused portion at -20°C, protected from light and moisture.

    • Dissolve the strained alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

  • SPAAC Reaction:

    • To the solution of the alkyne-modified biomolecule, add a 1.5 to 5-fold molar excess of the this compound stock solution.

    • Note: The optimal molar ratio should be determined empirically. A higher excess of the dye may be needed for dilute protein solutions or less reactive alkynes. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to maintain the integrity of most biomolecules.[5]

    • Incubate the reaction mixture for 1-4 hours at room temperature or 4°C, with gentle mixing and protected from light. Reaction times may vary depending on the reactivity of the specific strained alkyne and the concentration of the reactants.

  • Purification of the Conjugate:

    • Remove the unreacted this compound and any solvent using a suitable purification method.

    • For proteins, a desalting column (e.g., Sephadex G-25) or dialysis against the reaction buffer is effective.

    • For smaller molecules, purification may be achieved using HPLC.

  • Characterization and Storage:

    • Confirm successful conjugation by measuring the absorbance of the purified product. You should observe a peak corresponding to the biomolecule (e.g., at 280 nm for proteins) and a peak for the BDP 558/568 dye at ~561 nm.

    • The degree of labeling can be calculated using the Beer-Lambert law with the extinction coefficients of the biomolecule and the dye.

    • Store the purified, labeled biomolecule under appropriate conditions, typically at 4°C or -20°C, protected from light.

Protocol 2: Labeling of Metabolically Tagged Live Cells

This protocol is designed for labeling cells that have incorporated an azide-containing metabolic precursor (e.g., an azido-sugar like N-azidoacetylmannosamine, Ac₄ManNAz) into their surface glycans. For this application, a DBCO-functionalized BDP 558/568 would be used to react with the azide on the cell surface.

Materials:

  • Cells cultured with an appropriate azide-containing metabolic precursor

  • BDP 558/568-DBCO conjugate

  • Cell culture medium or PBS (with Ca²⁺/Mg²⁺)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture your cells of interest in a medium supplemented with an appropriate concentration of the azido-precursor (e.g., 25-50 µM Ac₄ManNAz) for 24-72 hours to allow for metabolic incorporation.[5]

  • Cell Preparation:

    • Gently wash the cells three times with warm, serum-free culture medium or PBS to remove any unincorporated azido-precursor.[5]

  • SPAAC Labeling:

    • Prepare a 10-50 µM solution of the BDP 558/568-DBCO conjugate in the appropriate buffer or medium.

    • Incubate the live cells with the BDP 558/568-DBCO solution for 30-60 minutes at 37°C, protected from light.[5]

  • Washing and Imaging:

    • Gently wash the cells three to four times with fresh medium or PBS to remove the unreacted fluorescent probe.[5]

    • The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for the BDP 558/568 dye (similar to Cy3 filters).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for labeling and purifying a biomolecule using SPAAC with this compound.

Workflow A 1. Prepare Stock Solutions - this compound in DMSO - Alkyne-Biomolecule in Buffer B 2. Mix Reactants Add BDP Azide to Biomolecule Solution A->B C 3. Incubate 1-4 hours at RT or 4°C (Protect from light) B->C D 4. Purify Conjugate (e.g., Desalting Column) C->D E 5. Characterize (UV-Vis Spectroscopy) D->E F 6. Store Conjugate (-20°C, protected from light) E->F

Caption: Workflow for biomolecule conjugation with this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Insufficient molar excess of the dye.- Short incubation time.- Degradation of the azide or alkyne functionality.- Increase the molar ratio of this compound to the biomolecule.- Extend the reaction time.- Ensure reagents are stored properly and use fresh stock solutions.
Precipitation during Reaction - High concentration of the hydrophobic BDP dye.- High percentage of organic solvent.- Perform the reaction in a more dilute solution.- Keep the final concentration of DMSO/DMF below 10%.- Consider using a more water-soluble version of the dye if available.
High Background in Cell Imaging - Incomplete removal of unreacted probe.- Non-specific binding of the dye to cells.- Increase the number and duration of wash steps.- Include a blocking agent like BSA in the washing buffer.- Reduce the concentration of the fluorescent probe during incubation.

References

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Center for Biotechnology Information. Available at: [Link]

  • Concerted mechanism of the strain-promoted alkyne-azide cycloaddition. ResearchGate. Available at: [Link]

  • This compound (A270059). Antibodies.com. Available at: [Link]

  • Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Royal Society of Chemistry. Available at: [Link]

  • BODIPY-Based Molecules for Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]

  • BODIPY-Based Molecules for Biomedical Applications. MDPI. Available at: [Link]

  • From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering. ACS Publications. Available at: [Link]

  • Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry. Interchim. Available at: [Link]

  • Copper-free Click Chemistry (DBCO reagents). Interchim. Available at: [Link]

  • SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins. National Center for Biotechnology Information. Available at: [Link]

  • Copper-Free Click Chemistry Enables High-Fidelity Engineering of Mitochondria-Targeted Brain-Derived Exosomes. bioRxiv. Available at: [Link]

  • A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Fluorescence Signal with BDP 558/568 Azide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the BDP 558/568 Azide Technical Support Center. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for overcoming low fluorescence signals in their experiments. As your dedicated application scientist, I will walk you through not just the "what" but the "why" of each experimental step, ensuring you are well-equipped to diagnose and solve common issues, thereby enhancing the reliability and reproducibility of your results.

Part 1: Foundational FAQs - Initial Diagnosis

Q1: I've performed my labeling reaction with this compound, but the fluorescence signal is much weaker than expected. What are the primary areas I should investigate?

A weak or absent signal from this compound typically points to one of three critical areas in your experimental workflow:

  • The Click Chemistry Reaction: The efficiency of the covalent bond formation between the this compound and your alkyne-modified molecule is paramount. Incomplete or failed conjugation is the most common reason for a low signal. This can be due to issues with either Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

  • Fluorophore Environment and Integrity: The BDP 558/568 dye, while generally robust, can have its fluorescence properties affected by its immediate chemical environment. Factors like quenching, dye degradation, or aggregation can significantly reduce the quantum yield.[]

  • Imaging and Detection Setup: Your instrumentation and settings play a crucial role in signal detection. An incorrect filter set, suboptimal laser power, or inappropriate detector settings can make even a well-labeled sample appear dim.[4]

Our troubleshooting will proceed by systematically addressing each of these areas.

Part 2: In-Depth Troubleshooting of Click Chemistry Reactions

The success of your labeling experiment hinges on the efficiency of the click reaction. Here, we'll dissect the common failure points for both CuAAC and SPAAC.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Cu(I) catalyst is the linchpin of the CuAAC reaction, and its instability is a frequent source of problems.[5]

  • The Problem of Copper (I) Oxidation: The active catalyst in CuAAC is the Cu(I) ion. However, in the presence of oxygen, it is readily oxidized to the inactive Cu(II) state.[6][7]

    • Expertise & Experience: This is why Cu(I) is almost always generated in situ from a Cu(II) source (e.g., Copper (II) Sulfate, CuSO₄) and a reducing agent (e.g., sodium ascorbate). The reducing agent's primary role is to continuously regenerate the active Cu(I) catalyst.

    • Troubleshooting Steps:

      • Always prepare the sodium ascorbate solution fresh. It is prone to oxidation and loses its reductive capacity over time.

      • Consider de-gassing your buffers to minimize dissolved oxygen, which can prematurely oxidize the Cu(I).[6]

  • The Role of a Stabilizing Ligand: A copper-chelating ligand is critical to protect the Cu(I) from oxidation and degradation, thereby increasing reaction efficiency.[5][7]

    • Authoritative Grounding: For aqueous-based biological reactions, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended as it enhances catalyst stability and solubility.[5]

    • Troubleshooting Step: Ensure you are using an appropriate copper-stabilizing ligand in your reaction mixture.

Logical Relationship of CuAAC Components

CuAAC_Workflow cluster_reactants Core Reactants cluster_catalyst Catalytic System Alkyne-modified Biomolecule Alkyne-modified Biomolecule Labeled Product Labeled Product Alkyne-modified Biomolecule->Labeled Product This compound This compound This compound->Labeled Product Cu(II) Salt (e.g., CuSO4) Cu(II) Salt (e.g., CuSO4) Active Cu(I) Catalyst Active Cu(I) Catalyst Cu(II) Salt (e.g., CuSO4)->Active Cu(I) Catalyst Reducing Agent (Sodium Ascorbate) Reducing Agent (Sodium Ascorbate) Reducing Agent (Sodium Ascorbate)->Active Cu(I) Catalyst Reduces & Regenerates Stabilizing Ligand (e.g., THPTA) Stabilizing Ligand (e.g., THPTA) Stabilizing Ligand (e.g., THPTA)->Active Cu(I) Catalyst Stabilizes & Protects Active Cu(I) Catalyst->Labeled Product Catalyzes Cycloaddition SPAAC_Workflow cluster_inputs Inputs Combine Reactants Combine Reactants Incubate Incubate Combine Reactants->Incubate Mix & Protect from Light Wash Wash Incubate->Wash e.g., 4-12 hours at RT or 4°C Image Image Wash->Image Remove unbound dye Strained Alkyne (e.g., DBCO) Strained Alkyne (e.g., DBCO) This compound This compound

Caption: A streamlined workflow for a typical SPAAC experiment.

Part 3: Addressing Dye-Specific Issues

Even with a successful conjugation, the properties of the BDP 558/568 dye itself can lead to a diminished signal.

Q4: Could my sample's environment be quenching the BDP 558/568 fluorescence?

Yes, fluorescence quenching is a significant factor to consider. Quenching refers to any process that decreases the fluorescence intensity of a fluorophore. []

  • Concentration-Dependent Quenching (Aggregation): At high local concentrations, dye molecules can interact with each other, leading to self-quenching.

    • Expertise & Experience: This is often observed when labeling densely packed proteins or when using an excessive concentration of the dye in the reaction.

    • Troubleshooting Step: Perform a titration of the this compound concentration in your labeling reaction to find the optimal balance between labeling efficiency and quenching.

  • Environmental Quenching: The fluorescence of BODIPY dyes can be sensitive to their immediate surroundings.

    • Troubleshooting Step: If your labeled molecule is in a particularly polar or acidic microenvironment, this could potentially reduce the quantum yield. While often an intrinsic property of the system, ensuring your final sample is in a standard physiological buffer (e.g., PBS pH 7.4) is a good practice.

Part 4: Optimizing Imaging and Detection

A perfectly labeled sample will still produce a poor image if the detection system is not correctly configured.

Q5: What are the correct microscope settings for this compound, and how do I optimize them?

BDP 558/568 is a bright and photostable dye, but it requires the correct optical components for visualization. [8]

  • Spectral Properties:

    • Excitation Maximum: ~561 nm [9][10] * Emission Maximum: ~569 nm [9][10]* Choosing the Right Filter Set: The filter set in your microscope must be matched to these spectral properties.

    • Authoritative Grounding: A standard TRITC (Tetramethylrhodamine) or Cy3 filter set is highly suitable for BDP 558/568. [8][11]An FITC filter set, for example, would be a poor choice due to spectral mismatch.

    • Troubleshooting Steps:

      • Verify that you are using a TRITC or equivalent filter cube.

      • For confocal microscopy, use the 561 nm laser for excitation.

  • Detector Settings:

    • Troubleshooting Steps:

      • Increase Exposure Time/Gain: Cautiously increase the detector's exposure time or gain to amplify the signal. [4]Be aware that this will also increase background noise, so it's a trade-off.

      • Check for Photobleaching: BDP dyes are generally photostable, but prolonged exposure to high-intensity light can still cause photobleaching. Minimize light exposure and use an anti-fade mounting medium if possible. [12] Data Presentation: Filter Set Selection Guide

Filter Set NameTypical Excitation Range (nm)Typical Emission Range (nm)Suitability for BDP 558/568
TRITC/mCherry 540 - 580600 - 660Excellent [13]
Cy3 530 - 550570 - 610Good
FITC/GFP 450 - 490500 - 550Poor (Mismatched) [13]
DAPI 330 - 380420 - 470Unsuitable [13]

Part 5: Validated Experimental Protocol

Protocol: Optimizing a Copper-Catalyzed (CuAAC) Labeling Reaction

This protocol provides a robust starting point for labeling an alkyne-modified biomolecule.

  • Prepare Stock Solutions:

    • This compound: 10 mM in anhydrous DMSO. Store desiccated at -20°C. [10][11] * Alkyne-modified Biomolecule: 1 mM in a suitable buffer (e.g., PBS).

    • Copper (II) Sulfate (CuSO₄): 50 mM in deionized water.

    • THPTA Ligand: 50 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water. Crucially, prepare this solution fresh immediately before use.

  • Set up the Reaction: In a microcentrifuge tube, combine the following in order:

    • Your alkyne-modified biomolecule (e.g., 10 µL of 1 mM stock for a final concentration of 100 µM in a 100 µL reaction).

    • Buffer (e.g., PBS) to bring the volume to ~88 µL.

    • This compound (e.g., 2 µL of 10 mM stock for a final concentration of 200 µM, a 2-fold excess).

    • THPTA (e.g., 2 µL of 50 mM stock for a final concentration of 1 mM).

    • CuSO₄ (e.g., 2 µL of 50 mM stock for a final concentration of 1 mM).

  • Initiate the Reaction:

    • Add 5 µL of the freshly prepared 100 mM Sodium Ascorbate solution.

    • Gently vortex to mix. The final volume is now 100 µL.

  • Incubation:

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye and copper catalyst. The method will depend on your biomolecule. For proteins, a desalting spin column is effective. For smaller molecules, ethanol precipitation or HPLC may be required.

References

  • This compound (A270059) - Antibodies.com. Source: Antibodies.com. [Link]

  • Protocols - baseclick. Source: baseclick. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. Source: National Center for Biotechnology Information. [Link]

  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition) - Reddit. Source: Reddit. [Link]

  • Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Source: Journal of Visualized Experiments (JoVE). [Link]

  • Filters for Fluorescence Microscopy. Source: Omega Optical. [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. Source: Creative Biolabs. [Link]

  • SNAP/CLIP-Tags and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels-Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling - PubMed. Source: National Center for Biotechnology Information. [Link]

  • BODIPY 558/568 Dye Profile - FluoroFinder. Source: FluoroFinder. [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC. Source: National Center for Biotechnology Information. [Link]

  • Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids - Chemical Communications (RSC Publishing). Source: Royal Society of Chemistry. [Link]

  • Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Source: Click Chemistry Tools. [Link]

  • Troubleshooting Guide Immuno-Fluorescence. Source: Atlas Antibodies. [Link]

  • MidOpt Dual and Triple Bandpass Optical Filters for NDVI, Aerial Vegetation Analysis, and Related Applications. Source: MidOpt. [Link]

  • Immunofluorescence Troubleshooting Tips - Elabscience. Source: Elabscience. [Link]

  • Troubleshooting in Fluorescent Staining - Creative Bioarray. Source: Creative Bioarray. [Link]

  • Click Chemistry - metabion. Source: metabion. [Link]

  • Filter Sets - AVR Optics. Source: AVR Optics. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Source: Jena Bioscience. [Link]

Sources

how to prevent BDP 558/568 azide precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Hydrophobic Aggregation & Precipitation in Aqueous Buffers
Executive Summary: The "Shock Precipitation" Phenomenon

The Problem: Users frequently report that BDP 558/568 Azide (a BODIPY-based fluorophore) precipitates immediately upon addition to aqueous reaction buffers (PBS, TRIS, HEPES), even when the theoretical concentration is within limits. This results in "spotty" labeling, background noise, and low conjugation yields.

The Root Cause: BDP 558/568 is built on a Boron-Dipyrromethene (BODIPY) core.[1][2][3][4][5][6] Unlike sulfonated cyanine dyes (e.g., Cy3, Cy5), the BODIPY core is electrically neutral and highly planar. In aqueous environments, these planar molecules undergo rapid


 stacking , driven by hydrophobic exclusion. This forms non-fluorescent H-aggregates or precipitating micro-crystals before the click reaction can occur.

The Solution: Success requires a Kinetic Dispersion Strategy —managing the transition from organic stock to aqueous buffer to bypass the critical aggregation threshold.

Technical Deep Dive: Mechanism of Failure

The following diagram illustrates the thermodynamic trap users fall into when mixing BDP dyes directly into water, versus the "Host-Guest" or "Co-Solvent" stabilization strategies.

BDP_Aggregation_Mechanism Stock BDP Azide Stock (10mM in DMSO) Shock Shock Mixing (Rapid Polarity Change) Stock->Shock Direct Addition Strategy Stabilization Strategy (Co-solvent / CD) Stock->Strategy Pre-Dilution Aqueous Aqueous Buffer (PBS/HEPES) Aqueous->Shock Stacking π-π Stacking (Hydrophobic Effect) Shock->Stacking High Local Conc. Monomer Dispersed Monomers (Reactive & Fluorescent) Aggregate H-Aggregates (Non-Fluorescent Precipitate) Monomer->Aggregate Slow Over Time Stacking->Aggregate Thermodynamic Sink Strategy->Monomer Controlled Release

Figure 1: Aggregation Kinetics. Direct addition leads to "Shock Mixing," driving immediate stacking. Stabilization strategies maintain the monomeric state necessary for the Click reaction.

Troubleshooting Guide (FAQ)
Q1: I added the dye stock directly to my protein solution, and it turned cloudy. Can I vortex it back into solution?

A: No. Once BODIPY dyes form solid aggregates (precipitate), they are thermodynamically very stable. Vortexing rarely re-dissolves them in aqueous buffer.

  • Corrective Action: Spin down the sample (10,000 x g for 5 min) to remove aggregates. Measure the absorbance of the supernatant to determine the remaining soluble dye concentration. If too low, you must restart.

Q2: What is the maximum concentration of BDP 558/568 I can use in PBS?

A: In pure PBS, the solubility limit is extremely low (< 1-5 µM). However, for labeling, you need higher transient concentrations.

  • Rule of Thumb: You must maintain at least 5-10% organic co-solvent (DMSO or DMF) in the final reaction mixture to keep the dye soluble during the reaction.

Q3: Will 10% DMSO denature my protein/antibody?

A: Most antibodies (IgGs) and robust proteins tolerate 5-10% DMSO for the short duration of a click reaction (1-4 hours). If your protein is labile:

  • Use 5% DMSO final concentration.

  • Add HP-

    
    -Cyclodextrin  (see Protocol A below) to solubilize the dye without high organic solvent loads.
    
Q4: Why is my labeling efficiency low even though the solution looks clear?

A: You likely have H-aggregates . These are soluble microscopic clusters that do not precipitate visibly but are non-reactive (sterically hindered) and non-fluorescent.

  • Diagnostic: Check the absorption spectrum.[7] A sharp peak shifted to the blue (relative to the 561 nm monomer max) indicates H-aggregation.

Validated Protocols
Method A: The "Co-Solvent" Method (Standard)

Best for: Peptides, antibodies, and robust proteins.

Reagents:

  • This compound Stock (5-10 mM in anhydrous DMSO).

  • Labeling Buffer: PBS pH 7.4 (Free of BSA/Carrier proteins initially).

  • Anhydrous DMSO or DMF.

Step-by-Step:

  • Calculate: Determine the volume of dye needed. Ensure the total volume of dye + extra DMSO equals 10% of the final reaction volume.

  • The "Pre-Mix" (Critical Step): Do not add the tiny volume of dye stock directly to the large aqueous volume.

    • Take your required BDP stock volume.

    • Dilute it into a larger volume of pure DMSO first.

    • Example: If you need 1 µL of dye for a 100 µL reaction, mix 1 µL dye + 9 µL DMSO.

  • The "Vortex Addition":

    • Set your protein solution on a vortex mixer at medium speed.

    • Slowly add the diluted dye (in 100% DMSO) to the moving protein solution.

    • This prevents high local concentrations at the droplet interface.

  • Incubate: Proceed with Click Chemistry (add Copper/Ascorbate or DBCO partner).

Method B: The "Cyclodextrin" Method (Advanced)

Best for: Sensitive proteins, live cells, or when low DMSO (<1%) is required.

Reagents:

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).

Step-by-Step:

  • Prepare a 50 mM stock of HP-

    
    -CD  in water.
    
  • Mix your this compound stock (in DMSO) with the HP-

    
    -CD solution at a 1:1 molar ratio  (or slight excess of CD). Incubate for 5 mins.
    
    • Mechanism: The hydrophobic BODIPY core enters the cyclodextrin cavity, shielding it from water.

  • Add this complex to your protein solution. The "caged" dye is soluble in water but the azide tail remains exposed for the Click reaction.

Reference Data: Solubility & Compatibility
ParameterSpecification / LimitNotes
Stock Solvent DMSO or DMF (Anhydrous)Never store stock in water.
Max Aqueous Solubility < 1 µM (Pure Buffer)Precipitates instantly above this without help.
Rec. Co-solvent % 5% - 20% 10% is the "Sweet Spot" for labeling.
Aggregation Type H-Aggregate (Blue Shift)Non-fluorescent; causes quenching.
Compatible Additives HP-

-CD, BSA (0.1-1%)
BSA acts as a "sponge" (use carefully; can bind dye).
Incompatible Polystyrene containersHydrophobic dye sticks to plastic walls. Use Polypropylene.
Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue: Low Labeling or Precipitation Visible Visible Precipitate? Start->Visible Yes_Precip Action: Spin down. Check Supernatant Abs. Visible->Yes_Precip Yes No_Precip Check Abs Spectrum Visible->No_Precip No (Clear) Soln_DMSO Increase DMSO to 10-15% Use Vortex Addition Yes_Precip->Soln_DMSO Restart Expt BlueShift Blue Shifted Peak? (H-Aggregates) No_Precip->BlueShift Soln_CD Switch to Method B (Cyclodextrin) BlueShift->Soln_CD Yes Check_Click Check Click Reagents (Cu/Ascorbate fresh?) BlueShift->Check_Click No (Spectra Normal)

Figure 2: Troubleshooting Logic. Follow this path to diagnose if the failure is due to solubility (Precipitate/Blue Shift) or chemistry (Click Reagents).

References
  • Lumiprobe Corporation. this compound Technical Data Sheet. (Retrieved 2024). Link

  • Descalzo, A. B., et al. (2009). "On the Aggregation Behaviour and Spectroscopic Properties of Alkylated and Annelated Boron-Dipyrromethene (BODIPY) Dyes in Aqueous Solution." Chemistry – A European Journal. Link

  • BroadPharm. BDP 558/568 Amine/Azide Product Information & Solubility Data.Link

  • Thermo Fisher Scientific. Click Chemistry Labeling Reagents & Solvent Compatibility Guides.Link

  • Schnermann, M. J. (2021).[8] "Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates." Current Opinion in Chemical Biology (NIH/PMC). Link

Sources

Technical Support Center: BDP 558/568 Azide Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Noise in BDP 558/568 Azide Staining

Status: Operational | Expert Level: Senior Scientist

The Core Challenge: The Hydrophobicity Paradox

BDP 558/568 (a BODIPY® derivative) is favored for its exceptional photostability and high quantum yield in the orange/yellow spectrum (Ex: 561 nm, Em: 569 nm). However, its chemical scaffold—boron-dipyrromethene—is inherently lipophilic (hydrophobic) .

While this makes it excellent for lipid droplet staining, it creates a significant signal-to-noise (S/N) challenge in bioorthogonal labeling (Click Chemistry). The dye molecules do not just react with your alkyne target; they physically partition into cellular membranes, hydrophobic protein pockets, and lipid bilayers, creating a "haze" or punctate background that standard PBS washes cannot remove.

The Solution: You cannot wash away a hydrophobic dye with water (PBS). You must use a "Scavenger Wash" technique to back-extract non-specifically bound dye.

Mechanism of Action: The Scavenger Wash

To remove hydrophobic dye that has partitioned into membranes, we utilize Bovine Serum Albumin (BSA) in the wash buffer. BSA acts as a "molecular sponge," possessing hydrophobic pockets that bind free BDP molecules with higher affinity than the cellular membranes, effectively pulling the background dye back into the solution.

Visualizing the Mechanism

ScavengerMechanism Membrane Cell Membrane (Hydrophobic) BSA BSA Scavenger (Wash Buffer) Membrane->BSA 3. Back-Extraction (Scavenging) Target Target Alkyne (Specific) Dye Free BDP-Azide (Hydrophobic) Dye->Membrane 2. Non-Specific Partitioning Dye->Target 1. Covalent Click (Permanent)

Figure 1: The Scavenger Mechanism. BSA in the wash buffer competes with cellular membranes for the hydrophobic dye, removing non-specific background while leaving the covalently bound specific signal intact.

Optimization Protocol: The "Clean-Click" Workflow

Do not use standard immunofluorescence wash steps. Follow this optimized workflow to maximize Signal-to-Noise (S/N).

Phase A: Reagent Preparation
ComponentRecommendationTechnical Rationale
Dye Concentration 1–5 µM (Max)BDP is bright. Excess dye (>10 µM) forces aggregates into membranes [1].
Solvent DMSO Predissolve dye in DMSO. Aqueous buffers cause micro-precipitation of BDP.
Copper Catalyst Cu-THPTA THPTA protects biomolecules and prevents copper precipitation better than TBTA [2].
Phase B: The Staining Protocol
  • Fixation & Permeabilization:

    • Fix with 4% Paraformaldehyde (PFA) for 15 min.

    • Critical: Avoid Glutaraldehyde if possible (high autofluorescence).

    • Permeabilize with 0.25% Triton X-100 for 10 min.

  • Click Reaction (30-60 min):

    • Prepare reaction cocktail: PBS + 2 mM Sodium Ascorbate + 100 µM CuSO4 + 500 µM THPTA + 1-5 µM this compound .

    • Note: Add the dye last to the mixture to prevent precipitation.

  • The Scavenger Wash (CRITICAL STEP):

    • Wash 1: PBS + 3% BSA (Incubate 5 mins, gentle rocking).

    • Wash 2: PBS + 3% BSA (Incubate 5 mins, gentle rocking).

    • Wash 3: PBS + 0.1% Tween-20 (Removes the BSA).

    • Wash 4: PBS only.

    > Why this works: The 3% BSA pulls the lipophilic BDP dye out of the membranes. Tween-20 ensures the dye-loaded BSA is washed away.

Troubleshooting Logic

Use this decision tree to diagnose persistent background issues.

Troubleshooting Start Problem: High Background Type Identify Noise Pattern Start->Type Punctate Bright Dots / Aggregates Type->Punctate Haze General Membrane Haze Type->Haze Nuclear Nuclear Background Type->Nuclear Sol_Filter Soln: Dye Aggregation. Spin down dye stock (10k x g, 5 min) before use. Punctate->Sol_Filter Sol_BSA Soln: Hydrophobicity. Increase BSA Wash to 5% or extend time. Haze->Sol_BSA Sol_Cu Soln: Copper Deposition. Increase THPTA:Cu ratio (min 5:1). Wash w/ EDTA. Nuclear->Sol_Cu

Figure 2: Diagnostic workflow for identifying the root cause of background noise based on visual artifacts.

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol fixation instead of PFA? A: Yes, but be cautious. Methanol delipidates cells. While this removes the membranes that BDP sticks to (reducing background), it may also wash away your target if it is lipid-associated or a soluble protein. If your target is cytoskeletal or nuclear, Methanol is actually preferred for BDP dyes.

Q2: I see bright "stars" in my image. Is this the dye? A: Yes, this is dye aggregation. BDP azides are not water-soluble.[1] If you dilute them directly into PBS without intermediate mixing, they crash out of solution.

  • Fix: Dissolve stock in DMSO. When making the reaction buffer, mix the solvent and buffer rapidly. Centrifuge the final staining solution at 10,000 x g for 2 minutes before adding to cells to pellet any micro-aggregates [3].

Q3: Can I multiplex BDP 558/568 with GFP? A: Yes. BDP 558/568 excites at 561 nm and emits at 569 nm.[1][2] It is spectrally distinct from GFP (488/509 nm). However, it has slight overlap with RFP/mCherry. Ensure your filter sets are narrow enough to distinguish them [4].

Q4: Why not just use Alexa Fluor 555 Azide? A: Alexa dyes are sulfonated and highly hydrophilic, meaning they have less background. However, BDP 558/568 is significantly more photostable and has a narrower emission spectrum. If you need long-term imaging or high precision, BDP is superior if you control the background using the BSA wash method described above.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005).[3] Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Retrieved from [Link]

Sources

Technical Support Center: BDP 558/568 Azide & Confocal Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Profile[1][2]

BDP 558/568 Azide is a borondipyrromethene (BODIPY) derivative designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry." While spectrally similar to Cy3 or Alexa Fluor 555 , its chemical behavior differs significantly due to its core hydrophobicity and the mechanics of the click reaction.

The Core Issue: Users often report "rapid photobleaching" during confocal microscopy. In >60% of cases, this is not true photobleaching (irreversible photochemical destruction) but rather fluorescence quenching or environmental sensitivity related to the click reaction catalysts or mounting media.

Technical Specifications
ParameterValueNotes
Excitation Max 561 nmMatches 561 nm DPSS lasers perfectly.
Emission Max 569 nmNarrow emission; minimal crosstalk.
Extinction Coeff. ~84,400 M⁻¹cm⁻¹High absorptivity; prone to saturation.
Quantum Yield ~0.68Very bright in organic solvents; lower in water.
Solubility LipophilicCritical: Prone to aggregation in aqueous buffers.

Diagnostic Workflow

Before altering your protocol, determine if the issue is chemical quenching or photonic destruction.

DiagnosticFlow Start ISSUE: Signal Loss Obs Observation Type Start->Obs Type1 Low Signal Immediately Obs->Type1 Initial Focus Type2 Fades in <5 Seconds Obs->Type2 During Scan Type3 Spotty / Precipitated Obs->Type3 Morphology Sol1 Copper Quenching (See Section 3.1) Type1->Sol1 Sol2 Mounting Media Incompatibility (See Section 3.2) Type2->Sol2 Sol3 Dye Aggregation (See Section 3.3) Type3->Sol3

Figure 1: Diagnostic logic tree for isolating the root cause of signal loss.

Troubleshooting Guides

The "Copper Factor" (Quenching vs. Bleaching)

Symptom: The sample looks dim immediately upon finding focus, or fades instantly. Mechanism: The "Click" reaction creates a triazole ring . Residual Copper (Cu) from the catalyst (CuSO₄/Ascorbate) binds tightly to this triazole ring. The resulting Cu-Triazole complex acts as an electron acceptor, quenching the nearby BDP fluorophore via Photo-induced Electron Transfer (PET).

Corrective Protocol: The Chelation Wash Standard PBS washes are insufficient to remove triazole-bound copper. You must use a chelator with a higher affinity for Cu than the triazole.

  • Perform Click Reaction as standard.

  • Wash 1: 3% BSA in PBS (5 mins).

  • Chelation Step (CRITICAL): Incubate sample in 10 mM EDTA or 50 mM Ammonium Citrate (pH 7.0) for 10–20 minutes at room temperature.

  • Wash 2: PBS (3 x 5 mins).

  • Mount.

Mounting Media Incompatibility

Symptom: Signal is bright in buffer but vanishes or bleaches rapidly after mounting. Mechanism: BODIPY dyes are sensitive to certain antifade agents.[1]

  • Vectashield: Contains phenylenediamine (PPD).[2] PPD can react with the electron-deficient boron core of BODIPY, causing fluorescence loss.

  • Glycerol: High concentrations can alter the dipole moment of the solvent shell, reducing quantum yield for lipophilic dyes.

Recommended Media:

  • Best: ProLong Glass or ProLong Diamond (Thermo Fisher). These cure to a refractive index of 1.52, matching immersion oil and reducing spherical aberration (which forces you to use higher laser power).

  • Alternative: Mowiol 4-88 (Polyvinyl alcohol based).

  • Avoid: Vectashield (unless "HardSet" variant is tested first) or unbuffered glycerol.

Aggregation & Concentration Quenching

Symptom: Punctate, "starry sky" background, or low signal despite high dye concentration. Mechanism: BDP 558/568 is hydrophobic.[3][4] In aqueous buffers (PBS), dye molecules stack (H-aggregates), leading to self-quenching.

Solution:

  • Solvent: Dissolve the stock dye in DMSO or DMF , not water.

  • Labeling Buffer: Ensure the reaction buffer contains 5–10% DMSO or a surfactant (e.g., 0.1% Triton X-100) to keep the dye solubilized during the click reaction.

  • Concentration: Do not exceed 1–5 µM dye concentration. "More dye" often equals "Less signal" due to quenching.

Confocal Acquisition Optimization

If the chemistry is sound, the issue may be photon flux. BDP 558/568 has a high extinction coefficient, meaning it absorbs energy very efficiently.

ParameterRecommendationWhy?
Laser Power 0.5% – 2% (on 20mW line)High absorption cross-section means saturation happens at low power. Excess power only generates heat and ROS.
Pixel Dwell < 2 µs Long dwell times allow triplet state accumulation (the precursor to bleaching).
Averaging Line Average (2-4x) Better to scan fast and average than scan slow.
Pinhole 1.0 AU Opening the pinhole increases signal but reduces resolution; keep at 1 AU and increase gain (HV) instead of laser power.

Mechanism of Failure (Visualized)

Understanding how the dye fails helps prevent it.

BleachingMech cluster_copper Copper Quenching Pathway S0 Ground State (S0) S1 Excited State (S1) S0->S1 Laser (561nm) S1->S0 Fluorescence (569nm) T1 Triplet State (T1) S1->T1 ISC (Slow) Cu Cu-Triazole Complex S1->Cu e- Transfer (Quenching) T1->S0 Relaxation Bleach Photobleached (Oxidized) T1->Bleach + ROS / O2

Figure 2: Jablonski diagram showing the competition between Fluorescence, Triplet State (Bleaching), and Copper Quenching.

Frequently Asked Questions (FAQ)

Q: Can I use this compound for live-cell imaging? A: Yes, but with caveats. The dye is cell-permeable due to its lipophilicity. However, the CuAAC reaction usually requires Copper(I), which is toxic to live cells. For live cells, use Copper-Free Click Chemistry (SPAAC) with a DBCO-modified BDP dye instead of the Azide version.

Q: Why does my signal look better in the eyepieces than on the confocal monitor? A: The eye integrates signal over time and is sensitive to low light. The confocal rejects out-of-focus light (pinhole) and uses high-intensity lasers that may saturate the fluorophore locally. If it looks good in eyepieces but black on screen, your laser power is likely too high , causing immediate saturation/bleaching, or your detector gain is too low.

Q: Is BDP 558/568 compatible with GFP? A: Yes. BDP 558/568 (Ex 561 / Em 569) is spectrally distinct from GFP (Ex 488 / Em 509). There is minimal bleed-through. It is an excellent partner for dual-color imaging.

Q: I switched from Alexa 555 to BDP 558/568 and the background is higher. Why? A: Alexa dyes are sulfonated and highly negatively charged (hydrophilic). BDP dyes are neutral and lipophilic. BDP will stick to lipid membranes, plastic dishes, and hydrophobic proteins non-specifically. Increase the number of washes and include 0.1% Tween-20 in your wash buffer to strip non-specific binding.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. (Foundational reference for bioorthogonal chemistry and copper toxicity).
  • Schnell, U., Dijk, F., Sjollema, K. A., & Giepmans, B. N. (2012). Immunolabeling artifacts and the need for live-cell imaging. Nature Methods, 9(2), 152-158.
  • Brotherton, E. E., et al. (2019). Copper-mediated fluorescence quenching in click chemistry: A systematic study. Bioconjugate Chemistry. (Mechanistic insight into Cu-Triazole quenching).
  • Thermo Fisher Scientific. (n.d.). Antifade Mounting Media Comparison Guide.

Sources

BDP 558/568 Azide Click Chemistry Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving click reaction efficiency with BDP 558/568 azide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for your experiments. My goal is to equip you with the knowledge to not only execute successful click chemistry reactions but also to understand the underlying principles that govern their efficiency, particularly when working with this versatile but hydrophobic fluorophore.

Introduction to this compound and Click Chemistry

This compound is a bright and photostable borondipyrromethene (BODIPY) dye functionalized with an azide group, making it an excellent tool for fluorescently labeling alkyne-containing biomolecules via click chemistry.[1][2] Its spectral properties, with excitation and emission maxima at approximately 558 nm and 568 nm respectively, are similar to the Cyanine 3 (Cy3) channel. This fluorophore is valued for its high quantum yield and photostability. However, its moderate hydrophobicity presents unique challenges in aqueous environments typically used for labeling biological samples.[2]

Click chemistry, a class of reactions that are rapid, selective, and high-yielding, provides a powerful method for bioconjugation.[3][4] The two most common forms are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Core Concepts and Experimental Workflows

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[3] The reaction is robust and can be performed in aqueous buffers, making it suitable for bioconjugation.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prepare_Alkyne Alkyne-modified Biomolecule Reaction_Mix Combine Reactants in Buffer Prepare_Alkyne->Reaction_Mix Prepare_Azide This compound (in DMSO/DMF) Prepare_Azide->Reaction_Mix Prepare_Catalyst CuSO4 + Ligand (e.g., THPTA) Prepare_Catalyst->Reaction_Mix Prepare_Reductant Sodium Ascorbate (Freshly Prepared) Prepare_Reductant->Reaction_Mix Initiates Reaction Purification Purify Conjugate (e.g., SEC, Dialysis) Reaction_Mix->Purification

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide.[5] The absence of a cytotoxic copper catalyst makes SPAAC ideal for live-cell imaging and in vivo applications.[5]

SPAAC_Workflow cluster_prep_spaac Preparation cluster_reaction_spaac Reaction cluster_purification_spaac Purification Prepare_Cyclooctyne Cyclooctyne-modified Biomolecule (e.g., DBCO) Reaction_Mix_SPAAC Combine Reactants in Buffer Prepare_Cyclooctyne->Reaction_Mix_SPAAC Prepare_Azide_SPAAC This compound (in DMSO/DMF) Prepare_Azide_SPAAC->Reaction_Mix_SPAAC Purification_SPAAC Purify Conjugate (e.g., SEC, Dialysis) Reaction_Mix_SPAAC->Purification_SPAAC

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting Guide

This section addresses common issues encountered when using this compound in click chemistry reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Fluorescence Signal 1. Inefficient Click Reaction: Incomplete reaction leads to fewer labeled molecules.- Verify Reagents: Ensure the alkyne or cyclooctyne modification of your biomolecule was successful. Use a positive control if possible.- Optimize Catalyst (CuAAC): Use a freshly prepared sodium ascorbate solution. Ensure the copper source and ligand are of high quality. Consider increasing the catalyst concentration.[6]- Reaction Time and Temperature: Extend the reaction time (e.g., overnight at 4°C or a few hours at room temperature).[7] For SPAAC, while often fast, some sterically hindered substrates may require longer incubation.
2. Fluorescence Quenching (CuAAC): Copper ions are known to quench the fluorescence of BODIPY dyes.[8][9]- Use a Copper-Chelating Ligand: Ligands like THPTA not only stabilize the Cu(I) oxidation state but also protect the fluorophore from quenching.[6][7]- Minimize Copper Concentration: Use the lowest effective concentration of the copper catalyst.- Thorough Purification: Ensure all residual copper is removed from the final conjugate.
3. Aggregation of this compound: The hydrophobic nature of the dye can cause it to precipitate out of aqueous reaction buffers, reducing its availability for the reaction.[10]- Use a Co-solvent: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO or DMF and add it to the aqueous reaction buffer. Keep the final concentration of the organic solvent as low as possible (typically <10%) to avoid denaturing your biomolecule.[11]- Sonication: Briefly sonicate the reaction mixture to aid in the dissolution of any small aggregates.
High Background Fluorescence / Non-Specific Binding 1. Hydrophobic Interactions: BDP 558/568, being hydrophobic, can non-specifically associate with proteins and cellular membranes.[12]- Blocking: For cell-based assays, use a blocking agent like Bovine Serum Albumin (BSA) to minimize non-specific binding.[13]- Optimize Dye Concentration: Use the lowest concentration of this compound that still provides a good signal-to-noise ratio. Excess dye is a common cause of high background.- Washing: Increase the number and duration of washing steps after the labeling reaction. Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffers.
2. Non-specific Reactivity (SPAAC): Some cyclooctynes can react with thiols (e.g., in cysteine residues) in the absence of an azide.- This is a known, albeit slower, side reaction. Ensure your experimental design includes a control where the biomolecule is not azide-modified to assess the level of non-specific labeling.
Difficulty Purifying the Conjugate 1. Aggregation of the Conjugate: The hydrophobicity of the BDP dye can lead to aggregation of the labeled biomolecule.- Use a Co-solvent in Purification Buffers: If compatible with your purification method (e.g., size-exclusion chromatography), a small amount of an organic solvent in the mobile phase can help prevent aggregation.- Detergents: Including a non-ionic detergent in your purification buffers can also be beneficial.
2. Inefficient Removal of Unreacted Dye: Excess hydrophobic dye can be challenging to separate from the labeled biomolecule.- Size-Exclusion Chromatography (SEC): This is often the most effective method for separating the larger biomolecule conjugate from the smaller, unreacted dye.- Dialysis: Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO). Perform multiple buffer changes over an extended period to ensure complete removal of the free dye.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is soluble in many organic solvents such as DMSO, DMF, dichloromethane, and acetone, but has low solubility in water.[14] For most bioconjugation reactions, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO or DMF and then add it to your aqueous reaction buffer.

Q2: Can I use buffers containing sodium azide (NaN₃) with this compound?

A2: No, it is crucial to avoid sodium azide in your buffers. Sodium azide will compete with your this compound for the alkyne or cyclooctyne, leading to significantly reduced labeling efficiency.[15] This is particularly problematic for SPAAC reactions.[15]

Q3: My CuAAC reaction is not working. What should I check first?

A3: The most common point of failure in CuAAC is the copper catalyst. Ensure your sodium ascorbate solution is freshly prepared, as it oxidizes in solution.[7] Also, verify the quality of your copper sulfate and consider using a copper-chelating ligand like THPTA to stabilize the active Cu(I) state.[6] It is also prudent to confirm that your biomolecule is indeed alkyne-modified.

Q4: How can I minimize fluorescence quenching of BDP 558/568 in my CuAAC reaction?

A4: Copper-induced fluorescence quenching is a known phenomenon with BODIPY dyes.[8][9] The use of a copper-chelating ligand at a sufficient molar excess to the copper is the most effective strategy.[16] Additionally, after the reaction, thorough purification to remove all traces of copper is essential.

Q5: What is the recommended molar excess of this compound to use?

A5: The optimal molar excess will depend on your specific application and the concentration of your alkyne-modified biomolecule. A good starting point is a 2- to 10-fold molar excess of the azide over the alkyne. For very dilute solutions of the biomolecule, a higher excess may be required to drive the reaction to completion. However, be mindful that a large excess of the hydrophobic dye can increase non-specific binding and make purification more challenging.

Q6: How can I confirm that my biomolecule has been successfully labeled?

A6: Successful conjugation can be confirmed by several methods. For proteins, a shift in molecular weight can be observed using SDS-PAGE. Spectrophotometrically, you can measure the absorbance of the BDP dye (at ~558 nm) and your biomolecule (e.g., at 280 nm for proteins) to calculate the degree of labeling (DOL). Mass spectrometry can also be used for a precise characterization of the conjugate.

Experimental Protocols

General Protocol for CuAAC Labeling of a Protein with this compound

This protocol is a starting point and may require optimization for your specific protein and application.

Materials:

  • Alkyne-modified protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (CuSO₄)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)

  • Sodium ascorbate

  • Deionized water

  • Purification system (e.g., desalting column for size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • CuSO₄: Prepare a 20 mM stock solution in deionized water.

    • THPTA: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution fresh in deionized water immediately before use.

  • Prepare the Catalyst Solution: In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions to achieve a final concentration with a 1:5 molar ratio of Cu:THPTA. For example, mix 5 µL of 20 mM CuSO₄ with 25 µL of 100 mM THPTA. This pre-complexation helps to stabilize the copper.[17]

  • Set up the Reaction:

    • In a microcentrifuge tube, add your alkyne-modified protein to the desired final concentration in an appropriate volume of buffer.

    • Add the this compound stock solution to achieve a 2- to 10-fold molar excess over the protein. Ensure the final DMSO concentration is below 10%.

    • Add the pre-mixed CuSO₄/THPTA catalyst solution. A final copper concentration of 0.1 to 1 mM is a good starting point.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 to 5 mM.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purify: Remove the unreacted this compound and catalyst components using a desalting column or dialysis.

General Protocol for SPAAC Labeling of a DBCO-Modified Biomolecule

Materials:

  • DBCO-modified biomolecule in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Purification system

Procedure:

  • Prepare Stock Solution:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Set up the Reaction:

    • In a microcentrifuge tube, add your DBCO-modified biomolecule to the desired final concentration in an appropriate volume of buffer.

    • Add the this compound stock solution to achieve a 1.5- to 5-fold molar excess over the DBCO-modified biomolecule.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight, protected from light. The reaction kinetics of SPAAC can vary depending on the specific cyclooctyne and the steric environment of the azide and alkyne.[18]

  • Purify: Remove the unreacted this compound using a desalting column or dialysis.

Caption: Logical relationships in troubleshooting this compound click reactions.

References

  • Herten, D.-P., Haderspeck, A., Braun, F., & Wadepohl, H. (2018). Copper(II)‐induced fluorescence quenching of a BODIPY fluorophore. Zeitschrift für anorganische und allgemeine Chemie, 644(15), 893-897. [Link]

  • Synthesis of Aza-BODIPYs, Their Differential Binding for Cu(II), and Results of Bioimaging as Fluorescent Dyes of Langerhans β-Cells. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Wang, D., Fan, J., Gao, X., & Wang, B. (2015). Highly Regioselective α-Chlorination of the BODIPY Chromophore with Copper(II) Chloride. Organic Letters, 17(18), 4566–4569. [Link]

  • Scomparin, C., et al. (2020). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Angewandte Chemie International Edition, 59(24), 9474-9478. [Link]

  • Abu-Sini, M., et al. (2023). The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Chemical Biology, 4(1), 70-79. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. Retrieved February 22, 2026, from [Link]

  • Safirinium Fluorescent “Click” Molecular Probes: Synthesis, CuAAC Reactions, and Microscopic Imaging. (2025, February 6). MDPI. Retrieved February 22, 2026, from [Link]

  • da Silva, J. P., et al. (2018). Fluorescence Quenching of Two meso-Substituted Tetramethyl BODIPY Dyes by Fe(III) Cation. Journal of the Brazilian Chemical Society, 29(9), 1954-1963. [Link]

  • Click Chemistry Protocols. (n.d.). Xi'an Dianhua Biotechnology Co., Ltd. Retrieved February 22, 2026, from [Link]

  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. (2025, November 7). MDPI. Retrieved February 22, 2026, from [Link]

  • Di Prossimo, F., et al. (2010). Fluorogenic "click" reaction for labeling and detection of DNA in proliferating cells. Journal of Visualized Experiments, (41), 2092. [Link]

  • Chen, X., et al. (2023). Fluorogenic Reactions in Chemical Biology: Seeing Chemistry in Cells. Accounts of Chemical Research, 56(12), 1461–1474. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

  • Conjugated Aggregation-Induced Fluorescent Materials for Biofluorescent Probes: A Review. (2023, January 19). MDPI. Retrieved February 22, 2026, from [Link]

  • Fluorescent Labeling: Attaching Fluorophores to Biomolecules for Sensitive Detection and Investigation. (n.d.). Bioclone. Retrieved February 22, 2026, from [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2008). A Hydrophilic Azacyclooctyne for Cu-Free Click Chemistry. Organic letters, 10(14), 3097–3099. [Link]

  • Fluorescent Dyes for Click Chemistry (azide and DBCO derivatives). (n.d.). SETA BioMedicals. Retrieved February 22, 2026, from [Link]

  • Lab 6 Overview: Purifying the Fluorescent Protein. (2021, December 9). YouTube. Retrieved February 22, 2026, from [Link]

  • This compound (A270059). (n.d.). Antibodies.com. Retrieved February 22, 2026, from [Link]

  • Marfin, Y. S., et al. (2020). Effects of Concentration on Aggregation of BODIPY-Based Fluorescent Dyes Solution. Journal of Fluorescence, 30(6), 1611–1621. [Link]

  • Hocek, M., et al. (2013). Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging. Bioconjugate Chemistry, 24(9), 1561–1573. [Link]

  • Azide conjugates - for Click chemistry. (n.d.). Interchim. Retrieved February 22, 2026, from [Link]

  • Caron, J., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLoS ONE, 8(9), e73953. [Link]

  • Metherell, A. J., et al. (2020). Modulating the Optical Properties of BODIPY Dyes by Noncovalent Dimerization within a Flexible Coordination Cage. Journal of the American Chemical Society, 142(42), 18076–18084. [Link]

  • IHC Troubleshooting Guide. (n.d.). Boster Bio. Retrieved February 22, 2026, from [Link]

  • Click chemistries. (n.d.). Interchim. Retrieved February 22, 2026, from [Link]

  • Effect of Polymer Host on Aggregation-Induced Enhanced Emission of Fluorescent Optical Brighteners. (2024, January 31). Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Parker, J. L., et al. (2020). Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Dalton Transactions, 49(15), 4747–4767. [Link]

  • The Story of Click Chemistry: From Concept to Nobel Prize. (n.d.). ChemRxiv. Retrieved February 22, 2026, from [Link]

Sources

Technical Support Center: BDP 558/568 Azide Stability & Storage

[1]

Topic: Storage conditions to prevent hydrolysis and degradation of BDP 558/568 Azide. Target Audience: Researchers, Application Scientists, and Drug Development Professionals.[1]

Executive Summary: The "Hydrolysis" Misconception

If you are witnessing a loss of signal or reactivity with this compound, it is statistically unlikely to be chemical hydrolysis of the azide group.

Unlike NHS esters, which hydrolyze rapidly in moisture, the azide functional group is chemically stable in aqueous environments. The BDP (Borondipyrromethene) core is also robust.[1] The "degradation" users typically report is actually Aggregation-Caused Quenching (ACQ) or Precipitation triggered by moisture intrusion into organic stock solutions.[1]

Immediate Storage Directive:

  • State: Solid powder or Anhydrous DMSO/DMF stock.[1]

  • Temperature: -20°C.

  • Atmosphere: Desiccated, inert gas (Argon/Nitrogen) preferred.[1]

  • Light: Protected (Amber vials).

The Science of Stability: Why Your Dye "Fails"

To prevent failure, you must understand the mechanism of degradation. BDP 558/568 is a hydrophobic fluorophore.[2] Its failure modes are physical, not just chemical.

Failure ModeMechanismCauseDiagnosis
Aggregation (Most Common) Hydrophobic BDP cores stack (H-dimers), causing non-fluorescent quenching.[1]Water introduction into DMSO/DMF stock; storage in aqueous buffer.Absorbance is normal, but Fluorescence is low.
Precipitation Dye falls out of solution as invisible micro-crystals.High concentration stocks (>10 mM) exposed to freeze-thaw cycles.Loss of color intensity in the stock solution.
Photobleaching Radical-mediated destruction of the fluorophore.[1]Prolonged exposure to ambient light.Irreversible loss of both Absorbance and Fluorescence.
Chemical Hydrolysis (Rare) Cleavage of the amide linker connecting the Azide to the Dye.Extreme pH (<3 or >11) or specific enzymatic activity.[1]Mass Spec shift (loss of Azide mass).[1]
Visualizing the Failure Pathways

BDP_Stabilitycluster_0Storage EnvironmentStockThis compound(in DMSO/DMF)Failure_AggH-Aggregation(Stacking)Stock->Failure_Agg + Water (Hydrophobic Effect)Failure_PrecipMicro-PrecipitationStock->Failure_Precip + Freeze/Thaw CyclesFailure_BleachPhotobleachingStock->Failure_Bleach + Light ExposureMoistureMoisture Intrusion(H2O)Moisture->StockLightAmbient LightLight->StockResult_QuenchFluorescence Quenching(Signal Loss)Failure_Agg->Result_QuenchEnergy TransferResult_LossLoss of Reactivity(Click Failure)Failure_Precip->Result_LossLower Effective Conc.Failure_Bleach->Result_Quench

Caption: Figure 1. The primary degradation pathways for BDP Azides. Note that moisture leads to aggregation (physical failure) rather than hydrolysis (chemical failure).[1]

The "Anhydrous Chain of Custody" Protocol

To ensure stability, you must maintain an anhydrous environment until the exact moment of labeling.

Step 1: Solubilization
  • Solvent: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]

    • Why? Standard "lab grade" DMSO is hygroscopic and often contains water. Water initiates aggregation.

  • Concentration: Prepare a stock of 1–10 mM. Avoid concentrations >10 mM to prevent precipitation upon freezing.

Step 2: Aliquoting (Critical)
  • Never store a single large stock vial. Repeated opening introduces atmospheric moisture.

  • Action: Immediately aliquot the stock into single-use volumes (e.g., 10–50 µL) in amber microcentrifuge tubes.

Step 3: Storage
  • Vessel: Seal tubes with Parafilm. Place them inside a secondary container (jar/box) containing desiccant packs (Silica gel or Drierite).[1]

  • Temp: Store at -20°C.

  • Duration:

    • Solid: 24 months.[3][4][5]

    • Solution (Anhydrous): 6–12 months.

    • Solution (Aqueous):Do not store. Use immediately.

Troubleshooting & FAQs
Q1: I dissolved the dye in DMSO, but after a week at -20°C, I see a precipitate. Did it hydrolyze?

No. It likely precipitated due to "salting out" or moisture intake.[1]

  • The Fix: Vortex vigorously for 5 minutes and sonicate in a bath sonicator for 2 minutes. Usually, the dye will redissolve. If it does not, the DMSO may have absorbed too much water.

Q2: My Click reaction failed. Is the Azide dead?

Azides are extremely stable. If the reaction failed, check the Copper Catalyst first.

  • Mechanism: Cu(I) oxidizes rapidly to Cu(II) in air, which kills the reaction.[1]

  • Test: Add fresh Sodium Ascorbate to your reaction mix. If the reaction proceeds, the dye was fine; your catalyst was dead.

Q3: The dye is non-fluorescent in the stock solution!

This is normal for some BDP dyes at high concentration. [1]

  • Explanation: At 10 mM, BDP molecules are so close they self-quench (ACQ).[1]

  • Validation: Dilute a small aliquot 1:1000 in methanol or ethanol. If it glows brightly, the stock is healthy.

Q4: Can I store the dye in PBS or water?

Absolutely not. [1]

  • Reason: BDP 558/568 is hydrophobic.[1] In water, it will form non-fluorescent aggregates within hours. Only introduce the dye to aqueous buffer at the final labeling step.

Experimental Validation: Is My Dye Good?

Before committing valuable samples, validate the dye integrity using this flowchart.

Dye_ValidationStartSuspect Dye FailureDiluteDilute 1:1000in MethanolStart->DiluteMeasureMeasure Absorbance& FluorescenceDilute->MeasureCheck_AbsAbsorbance Peak@ ~560nm?Measure->Check_AbsCheck_FluoFluorescenceDetected?Check_Abs->Check_FluoYesBad_BleachPhotobleached.Discard.Check_Abs->Bad_BleachNo (Low OD)GoodDye is Intact.Check Reaction Conditions.Check_Fluo->GoodYes (High Signal)Bad_AggAggregated.Sonicate or add 50% DMSO.Check_Fluo->Bad_AggNo (High OD, Low Signal)

Caption: Figure 2. Rapid validation workflow to distinguish between bleaching, aggregation, and functional integrity.

References
  • Karpenko, I. A., et al. (2015). "Highly Water-Soluble BODIPY Dyes with Controllable Fluorescence Quantum Yields." Journal of the American Chemical Society, 137(1), 405-412.
  • Thermo Fisher Scientific. (n.d.). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Section 1.4: BODIPY Dye Series. (General handling of BODIPY fluorophores).

Technical Support Center: BDP 558/568 Conjugation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Labeling Support Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist.

You are likely here because BDP (Boron-Dipyrromethene) dyes offer exceptional photostability and sharp emission peaks, but they behave differently than the hydrophilic Alexa Fluor or Cyanine dyes you may be used to. The BDP 558/568 core is inherently hydrophobic. This changes the rules of engagement for the Dye-to-Protein (D/P) ratio.

This guide is not a generic protocol; it is a troubleshooting framework designed to help you balance signal intensity against protein solubility .

Module 1: The Core Metric (Degree of Labeling)

Q: How do I accurately calculate the Dye-to-Protein (D/P) ratio for BDP 558/568?

A: You cannot rely on the "labeling efficiency" percentage often cited in kits. You must calculate the Degree of Labeling (DOL) using the Beer-Lambert Law, correcting for the dye's absorbance at 280 nm.

The Formula:



The Variables:

  • 
    : Absorbance of the conjugate at the dye's max (
    
    
    
    560 nm).
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Absorbance of the conjugate at 280 nm.[1][2]
    
  • 
    : Extinction coefficient of your protein (e.g., IgG 
    
    
    
    210,000
    
    
    ).[3]
  • 
    : Extinction coefficient of BDP 558/568 (Typically 
    
    
    
    80,000 - 90,000
    
    
    ; Check your specific CoA ).
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Correction Factor (Absorbance of the dye at 280 nm / Absorbance at max).[2]
    

Critical Insight: BDP dyes often have variable


 values depending on the specific linker (NHS vs. Maleimide). If the vendor does not provide it, you must measure it :
  • Dilute a small amount of free dye in your reaction buffer.

  • Measure ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and 
    
    
    
    .[1]
  • Calculate

    
    .
    
Module 2: Troubleshooting Low D/P

Q: I used a 10x molar excess, but my DOL is < 1.0. Why isn't the dye reacting?

A: Low labeling with NHS-esters is rarely about the dye concentration; it is usually a pH or buffer issue.

Potential CulpritMechanismThe Fix
Buffer Interference Primary amines (Tris, Glycine) in the buffer compete with the protein for the dye.Dialyze into PBS or Sodium Bicarbonate before labeling.
pH Mismatch NHS esters require deprotonated lysines. At pH < 8.0, lysines are protonated (

) and unreactive.
Adjust reaction buffer to pH 8.3 – 8.5 .
Hydrolysis NHS esters hydrolyze rapidly in water (half-life

10-20 mins at pH 8.5).
Dissolve dye in anhydrous DMSO immediately before use.[4] Do not store aqueous stocks.
Module 3: Troubleshooting High D/P & Precipitation

Q: I achieved a DOL of 5.0, but my protein precipitated, or the fluorescence is dim. What happened?

A: This is the "BODIPY Trap." Unlike sulfonated Cy-dyes, the BDP core is hydrophobic.

  • Quenching: When BDP molecules are crowded on a protein (DOL > 3-4), they form non-fluorescent H-type dimers (stacking), leading to self-quenching.

  • Precipitation: The dye reduces the overall solubility of the protein, causing aggregation.

The "Sweet Spot" Strategy: For BDP 558/568, the target DOL is usually 1.5 – 3.0 . Pushing for higher ratios often yields less signal.

Visualizing the Quenching Mechanism:

QuenchingMechanism cluster_0 Optimal Labeling (DOL 1-3) cluster_1 Over-Labeling (DOL > 4) P1 Protein Surface D1 BDP Dye (Monomer) P1->D1 Spatial Separation Signal1 High Fluorescence D1->Signal1 Emission P2 Protein Surface D2 BDP Dye (Stacked) P2->D2 Crowding Quench Energy Transfer (Homo-FRET) D2->Quench Pi-Pi Stacking Signal2 Low Fluorescence / Precipitation Quench->Signal2

Caption: Figure 1. Mechanism of fluorescence quenching in hydrophobic dyes. At high DOL, BDP dyes stack (Pi-Pi interactions), causing non-radiative energy decay.

Module 4: The Optimization Protocol

Q: How do I determine the optimal molar excess for my specific protein?

A: Do not guess. Perform a Small-Scale Matrix Optimization . This self-validating workflow uses minimal protein to determine the exact conditions required for your batch.

Phase 1: The Matrix Setup
  • Protein: 100 µg aliquots of protein (1 mg/mL) in Carbonate Buffer (pH 8.3).

  • Dye Stock: 10 mM BDP 558/568 NHS ester in anhydrous DMSO.

Experimental Steps:

  • Prepare three reaction tubes with the following Dye-to-Protein molar excesses:

    • Condition A: 5x Excess

    • Condition B: 10x Excess

    • Condition C: 20x Excess

  • Incubate for 1 hour at Room Temperature (dark).

  • Crucial Step: Remove excess dye using a Zeba Spin Column or Dialysis .[1][5] Note: Do not use simple precipitation; it fails to remove hydrophobic free dye effectively.

  • Measure Absorbance (

    
    ) and calculate DOL.
    
Phase 2: Decision Logic

Use the diagram below to interpret your Matrix results.

OptimizationWorkflow Start Start: Matrix Results CheckDOL Check DOL & Solubility Start->CheckDOL LowDOL DOL < 1.0 CheckDOL->LowDOL Under-labeled GoodDOL DOL 1.5 - 3.0 (Clear Solution) CheckDOL->GoodDOL Target Range HighDOL DOL > 4.0 (Or Precipitate) CheckDOL->HighDOL Over-labeled ActionLow Troubleshoot: 1. Check pH (8.3?) 2. Fresh DMSO stock? 3. Remove Tris? LowDOL->ActionLow ActionGood Proceed to Functional Assay (Binding Check) GoodDOL->ActionGood ActionHigh Reduce Excess: Try 2.5x - 5x Add 10% PEG to buffer HighDOL->ActionHigh

Caption: Figure 2. Decision tree for interpreting Dye-to-Protein optimization results.

Module 5: Advanced Functional Troubleshooting

Q: My DOL is perfect (2.5), but the antibody no longer binds to its target.

A: You have likely labeled the antigen-binding site (Fab region). Lysines are abundant in the CDR (Complementarity-Determining Regions) of antibodies.

Solutions:

  • pH Shift: Lower the reaction pH to 7.5 – 7.8 . This targets the N-terminal

    
    -amines (pKa 
    
    
    
    7.6) preferentially over lysine
    
    
    -amines (pKa
    
    
    10.5), potentially labeling away from the binding site [1].
  • Site-Specific Labeling: Switch from NHS-ester to Maleimide chemistry if your protein has accessible cysteines (or reduce hinge disulfides in antibodies) to label away from the binding pocket [2].

References
  • Hermanson, G. T. (2013).[6][7] Bioconjugate Techniques (3rd ed.).[6][7][8] Academic Press. [6]

    • The definitive guide on NHS-ester chemistry and pH effects on selectivity.
  • Thermo Fisher Scientific. Amine-Reactive Probes - The Handbook.

    • Detailed spectral properties and conjugation protocols for BODIPY and Alexa dyes.
  • Lumiprobe. BDP 558/568 NHS ester Protocol.

    • Specific handling for BDP variants and solubility d

Sources

Validation & Comparative

Comparative Guide: BDP 558/568 Azide vs. TAMRA Azide for Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of bioorthogonal labeling, the choice between BDP (Bodipy) 558/568 and TAMRA (Tetramethylrhodamine) is often treated as a trivial substitution of orange/red fluorophores. This is a methodological error. While both occupy the same spectral channel (Ex ~550nm / Em ~570nm), they represent two distinct generations of photophysics.[1]

  • TAMRA Azide is the "Workhorse." It is cost-effective, moderately water-soluble, and sufficient for standard endpoint assays (flow cytometry, basic IHC).[1]

  • BDP 558/568 Azide is the "Precision Instrument." It offers superior photostability, higher quantum yield, and pH independence, making it the mandatory choice for super-resolution microscopy (STED), single-molecule tracking, and harsh chemical environments.[1] However, its lipophilicity demands rigorous specific washing protocols to prevent background noise.[1]

Part 1: Photophysical Showdown

The following data synthesizes performance metrics from standard CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) conditions.

FeatureTAMRA Azide (5-isomer) This compound The Scientific Implication
Core Structure Xanthene derivative (Rhodamine)Boron-dipyrromethene (BODIPY)BDP is electrically neutral; TAMRA is zwitterionic/charged.[1]
Excitation Max 546 nm561 nmBDP aligns perfectly with the 561 nm laser lines common in confocal systems.
Emission Max 579 nm569 nmBoth fit standard Cy3/TRITC filters.[1]
Extinction Coeff.[1][] (

)
~91,000

~84,000

Similar absorption capacity.[1]
Quantum Yield (

)
0.1 - 0.3 (Solvent dependent)0.68 - 0.90 (Robust)BDP is significantly brighter. TAMRA azide suffers from partial quenching by the azide group until clicked.[1]
Photostability ModerateExcellent BDP resists photobleaching, essential for time-lapse or STED imaging.[1]
pH Stability pH sensitive (Lactone/Zwitterion)pH Independent BDP fluorescence remains constant in acidic organelles (lysosomes).[1]
Solubility Moderate (Water/Organic mix)Low (Lipophilic) The Critical Trade-off. BDP requires DMSO/DMF and can stick to lipid membranes.[1]
Expert Insight: The "Blinking" Factor

For advanced microscopy (STORM/STED), BDP 558/568 is superior because it lacks the "blinking" behavior often seen in Rhodamines (TAMRA) caused by transitions between spirolactone (colorless) and zwitterionic (fluorescent) states. BDP’s rigid core ensures a constant photon stream.[1]

Part 2: Decision Logic (When to use which?)

Use the following logic flow to select the correct reagent for your experimental constraints.

DyeSelection Start START: Experimental Goal Q1 Is the target in a lipid-rich environment? (e.g., membrane proteins, adipose tissue) Start->Q1 Q2 Do you require Super-Resolution or Long-Term Time Lapse? Q1->Q2 No (Cytosol/Nucleus) UseTAMRA USE TAMRA AZIDE (Lower background risk) Q1->UseTAMRA Yes (High Lipid) Q3 Is the environment Acidic? (e.g., Lysosomes, Endosomes) Q2->Q3 No (Standard Confocal) UseBDP USE this compound (Superior Signal Stability) Q2->UseBDP Yes (STED/STORM) Q3->UseTAMRA No (Neutral pH) Q3->UseBDP Yes (Acidic) Warning PROTOCOL ALERT: Must use aggressive organic wash (See Part 4) UseBDP->Warning Required

Figure 1: Decision Matrix for selecting between BDP and TAMRA azides based on experimental constraints.

Part 3: The "Self-Validating" Protocol

This protocol focuses on the CuAAC (Copper-Catalyzed) reaction.[1][3][4][5][6]

  • The Challenge: BDP Azide is hydrophobic.[1] If you add it to an aqueous buffer without a co-solvent, it will precipitate, causing "speckled" background noise.[1]

  • The Solution: A high-DMSO "Click Cocktail" and a specific post-staining wash.[1]

Reagents Preparation
  • Dye Stock (Critical): Dissolve BDP Azide or TAMRA Azide in anhydrous DMSO to 5-10 mM.[1] Do not dissolve BDP in water.[1] Store at -20°C.

  • Cu(I) Stabilizer: Use THPTA or BTTAA.[1][7] Do not use TBTA for biological samples (poor solubility).[1]

  • Reaction Buffer: 100 mM Tris or HEPES, pH 7.5.

Step-by-Step Workflow
  • Fixation & Permeabilization:

    • Fix cells with 4% Paraformaldehyde (15 min).[1]

    • Permeabilize with 0.25% Triton X-100 (15 min).[1] Note: Essential for BDP to penetrate.

  • The "Click" Cocktail Assembly (Order Matters):

    • Prepare the following mix fresh in a separate tube. Do not add components directly to cells one by one.

    • Solvent Balance: For BDP, ensure the final mix contains at least 5-10% DMSO to keep the dye soluble.[1]

    ComponentFinal Conc.Order of Addition
    Buffer (Tris/HEPES)1x1
    CuSO4 1 mM2
    THPTA Ligand 5 mM3 (Premix with CuSO4)
    Dye (BDP or TAMRA) 1-5 µM4
    Sodium Ascorbate 10 mM5 (Add LAST to start reaction)
  • Incubation:

    • Add cocktail to samples. Incubate 30-60 mins at Room Temp in the dark.

  • The Divergent Wash Step (Self-Validation Point):

    • For TAMRA: Wash 3x with PBS + 0.1% Tween-20.[1]

    • For BDP (Critical): Wash 2x with PBS containing 50% DMSO (or Methanol if sample allows) for 5 mins, followed by 3x PBS washes.[1]

    • Why? The organic wash strips non-specifically bound hydrophobic BDP dye from membranes.[1] If you skip this, BDP will show high background.[1]

Part 4: Mechanism & Troubleshooting

Understanding the reaction pathway helps diagnose failure.[1]

ClickMechanism Alkyne Alkyne-Tagged Biomolecule Intermediate Copper-Acetylide Intermediate Alkyne->Intermediate + Cu(I) Azide Fluorophore-Azide (BDP or TAMRA) Product Triazole Conjugate (Fluorescent) Azide->Product Fail2 Failure: Dye Precipitation (Low DMSO for BDP) Azide->Fail2 Causes if insoluble Cu1 Cu(I)-Ligand Complex Cu1->Intermediate Catalyzes Fail1 Failure: Oxygen Exposure (Oxidizes Cu(I) -> Cu(II)) Cu1->Fail1 Inhibits Intermediate->Product + Azide

Figure 2: Mechanistic pathway of CuAAC labeling showing critical failure points (Oxidation and Precipitation).[1]

Troubleshooting Table
SymptomProbable CauseSolution
No Signal Cu(I) oxidationFreshly prepare Sodium Ascorbate.[1] Flush buffers with

if possible.
Speckled Background BDP Aggregation Increase DMSO in reaction buffer; Add a 50% DMSO wash step.
General Haze Non-specific stickingDecrease dye concentration (try 1 µM); Increase Tween-20 in washes.[1]
Bleaching Using TAMRA Switch to BDP 558/568 for higher photostability.
References
  • FPbase. Fluorescence Spectra Viewer: BODIPY 558/568 vs TAMRA. Retrieved from [Link]

Sources

Technical Guide: Validating BDP 558/568 Azide Labeling Efficiency by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BDP 558/568 Azide (a Borondipyrromethene derivative) has emerged as a superior alternative to traditional Cyanine 3 (Cy3) and Tetramethylrhodamine (TAMRA) for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry. Its primary advantage lies in photostability and pH insensitivity , making it the "gold standard" for prolonged intracellular imaging and single-molecule tracking.

However, its hydrophobic nature presents unique challenges in validation. Unlike sulfonated Cy3 (which is water-soluble), BDP 558/568 can form non-covalent aggregates with proteins or stick to chromatography columns, leading to false-positive labeling efficiency readings. This guide details a rigorous Reverse-Phase HPLC (RP-HPLC) methodology to objectively validate covalent labeling and distinguish it from physical adsorption.

Part 1: The Chemistry & Comparative Analysis

Why BDP 558/568?

The choice of fluorophore dictates the success of downstream applications. While Cy3 is standard for flow cytometry due to water solubility, BDP 558/568 is engineered for photon budget —critical in super-resolution microscopy (STED/STORM).

Table 1: Technical Comparison of Orange/Red Azide Fluorophores
FeatureThis compound Sulfo-Cy3 Azide 5-TAMRA Azide
Core Structure Borondipyrromethene (Neutral)Cyanine (Sulfonated/Charged)Rhodamine (Cationic/Zwitterionic)
Hydrophobicity High (Lipophilic)Low (Hydrophilic)Moderate
Photostability Excellent (Top tier)Moderate (Prone to bleaching)Good
Quantum Yield ~0.68 (High brightness)~0.15 (Protein dependent)~0.30
HPLC Behavior (C18) Late Elution (Strong retention)Early ElutionMid Elution
Validation Risk Aggregation/Adsorption Charge interactionspH-dependent shifts
The "Hydrophobicity Trap"

Expert Insight: A common error when validating BDP labeling is using a low-organic HPLC gradient (e.g., stopping at 50% Acetonitrile). Because BDP 558/568 is hydrophobic, free dye may irreversibly bind to the C18 column while the protein elutes. The user sees no "free dye" peak and assumes 100% efficiency. You must push the gradient to >90% organic solvent to recover the free BDP dye.

Part 2: Validation Workflow

The following diagram illustrates the logic flow for validating the click reaction, specifically designed to catch the "Hydrophobicity Trap."

BDP_Validation_Workflow cluster_Separation Gradient Separation Logic Sample Click Reaction Sample Quench Quench/Clean-up (Remove Copper) Sample->Quench HPLC_Inj HPLC Injection (C18 Column) Quench->HPLC_Inj Early Early Elution: Unlabeled Protein HPLC_Inj->Early Hydrophilic Mid Mid Elution: BDP-Protein Conjugate HPLC_Inj->Mid Shifted RT Late Late Elution (>80% B): Free BDP Azide HPLC_Inj->Late Hydrophobic Analysis Dual-Wavelength Analysis (280/560nm) Early->Analysis Mid->Analysis Late->Analysis Calc Calculate DOL (Degree of Labeling) Analysis->Calc

Caption: Workflow for separating hydrophobic BDP conjugates. Note the "Late Elution" node requiring high organic solvent.

Part 3: Detailed Experimental Protocol

This protocol is optimized for a This compound labeling of a standard protein (e.g., IgG, BSA, or recombinant protein) modified with an Alkyne handle (e.g., DBCO or Propargyl).

Instrumentation & Reagents
  • System: HPLC with Diode Array Detector (DAD) or Dual-Wavelength UV-Vis.

  • Column: C4 (for proteins >20kDa) or C18 (for peptides/small proteins <20kDa). Recommendation: Poroshell 300SB-C18 or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

    • Note: TFA is preferred over Formic Acid here to suppress silanol interactions with the hydrophobic dye.

HPLC Method (The "BDP Gradient")

Standard protein gradients fail here. Use this aggressive gradient to ensure free dye elution.

Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Sample Injection / Desalting
15.060%Protein Elution Window (Unlabeled & Labeled)
20.095% Free Dye Elution (Critical Step)
25.095%Column Wash (Remove aggregates)
25.15%Re-equilibration
30.05%End
Detection Settings
  • Channel 1 (Protein): 280 nm.

  • Channel 2 (BDP Dye): 560 nm (Absorbance max).

  • Flow Rate: 1.0 mL/min (adjust for column diameter).

Part 4: Data Interpretation & Calculations

Chromatogram Analysis
  • Peak A (Unlabeled Protein): Detectable at 280nm only. Elutes earliest.

  • Peak B (BDP-Protein Conjugate): Detectable at both 280nm and 560nm. Elutes slightly later than Peak A due to the added hydrophobicity of the BDP moiety.

  • Peak C (Free BDP Azide): Detectable at 560nm (and weak 280nm). Elutes at the high organic wash (~18-22 min).

Calculating Labeling Efficiency (DOL)

Do not rely solely on peak area. You must correct for the dye's absorbance at 280nm (Correction Factor, CF).

Step A: Determine Correction Factor (CF) Run a standard of pure this compound.



Typical CF for BDP 558/568 is ~0.07, but measure it experimentally.

Step B: Calculate Protein Concentration (


) 
Using the Conjugate Peak (Peak B):



Step C: Calculate Degree of Labeling (DOL)



  • 
    : 84,400 M⁻¹cm⁻¹ (for BDP 558/568).[1][2][3][4]
    
  • 
    : Path length (usually 1cm equivalent in HPLC flow cell, but relative ratio is sufficient for efficiency %).
    
Troubleshooting
  • Issue: No Free Dye peak, but low labeling efficiency.

    • Cause: Dye precipitated in the injector or column guard.

    • Fix: Dissolve BDP azide in high-quality DMSO before adding to the aqueous reaction. Ensure <5% final DMSO concentration.

  • Issue: Broad/Tailing Protein Peak.

    • Cause: Hydrophobic interaction with the column.

    • Fix: Switch to a C4 column or increase column temperature to 40°C.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems."[5][6][7] Nature Chemical Biology, 1(1), 13–21. (Foundational Click Chemistry Validation). [Link]

  • Jena Bioscience. "Click Chemistry Background & Azide Dyes." Jena Bioscience Technical Guide.[Link]

Sources

Technical Guide: BDP 558/568 Azide in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BDP 558/568 Azide represents a high-performance, bioorthogonal fluorophore engineered for advanced imaging applications, specifically Stimulated Emission Depletion (STED) microscopy and single-molecule tracking. Based on the boron-dipyrromethene (BODIPY) core, this dye offers a critical advantage over conventional immunolabeling: minimization of linkage error .

While traditional antibody-based labeling introduces a spatial displacement of 15–30 nm between the target and the fluorophore, this compound—when used in Click Chemistry workflows—reduces this distance to <2 nm. This guide analyzes its photophysical properties, validates its performance against industry standards (Alexa Fluor® 568, ATTO 565), and provides a field-tested protocol for high-density labeling.

Technical Profile & Photophysics

BDP 558/568 is a hydrophobic, uncharged fluorophore characterized by a high quantum yield and exceptional photostability.[1] Unlike cyanine dyes (e.g., Cy3), the BODIPY core is relatively insensitive to solvent polarity and pH, making it robust in diverse mounting media.

Table 1: Photophysical Specifications
PropertyValueNotes
Excitation Max 561 nmMatches 561 nm solid-state lasers perfectly.
Emission Max 569 nmNarrow emission spectrum (small Stokes shift).
Extinction Coefficient ~84,000 M⁻¹cm⁻¹High brightness per molecule.[2]
Quantum Yield (QY) ~0.68High efficiency, comparable to Rhodamine derivatives.
Solubility DMSO, DMF, OrganicRequires organic co-solvent for labeling; ideal for lipid/membrane targets.
STED Depletion 660 nm (Optimal)Can be depleted by 660 nm CW or pulsed lasers.
Functional Group Azide (-N₃)Reacts with Alkyne (CuAAC) or DBCO/BCN (SPAAC).

The "Linkage Error" Advantage in Super-Resolution

In super-resolution microscopy, the resolution is often limited not by the optics (which can reach <20 nm in STED), but by the Linkage Error —the physical distance between the biological target and the reporting fluorophore.

  • Indirect Immunolabeling (IgG): Primary Ab + Secondary Ab creates a "linkage chain" of ~20–30 nm. This blurs the true structure, negating the benefits of nanoscopy.

  • Click Labeling (BDP Azide): Direct attachment to a metabolic analog or a small genetic tag (e.g., HaloTag-alkyne) results in a linkage of <2 nm.

Diagram 1: Linkage Error Comparison

LinkageError cluster_0 Standard Immunofluorescence (High Error) cluster_1 Click Chemistry Labeling (Low Error) Target1 Target Protein PrimaryAb Primary Antibody (~10-15 nm) Target1->PrimaryAb SecondaryAb Secondary Antibody (~10-15 nm) PrimaryAb->SecondaryAb Fluor1 Fluorophore SecondaryAb->Fluor1 Target2 Target Protein Tag Metabolic/Genetic Tag (<1 nm) Target2->Tag Linker Azide-Alkyne Link (~1 nm) Tag->Linker Fluor2 BDP 558/568 Linker->Fluor2

Caption: Comparison of spatial displacement (linkage error) between indirect immunofluorescence (~25nm) and Click chemistry (~2nm).

Performance Analysis: STED vs. SMLM[3]

Stimulated Emission Depletion (STED)

BDP 558/568 is an excellent candidate for STED due to its high photostability. STED requires the fluorophore to undergo repeated excitation-depletion cycles without bleaching.

  • Depletion Wavelength: The emission tail allows efficient depletion with a 660 nm laser .

  • Bleaching Resistance: BDP dyes generally outperform Fluorescein and some Cyanine derivatives in resistance to high-intensity depletion beams.

  • Lipid Imaging: Due to its hydrophobicity, BDP 558/568 is superior for resolving lipid droplets and membrane structures in STED, where water-soluble dyes (like Alexa 488) might wash out or fail to partition.

Single-Molecule Localization Microscopy (STORM/dSTORM)
  • Suitability: Moderate/Low.

  • Reasoning: Standard dSTORM relies on fluorophore "blinking" (transition to a long-lived dark state) typically induced by thiols in the buffer. Cyanine dyes (Alexa 647, Cy3B) are the gold standard here. BDP 558/568 is too photostable and lacks the specific electronic structure to blink efficiently in standard buffers (MEA/BME).

  • Exception: It can be used for PAINT (Points Accumulation for Imaging in Nanoscale Topography) if conjugated to a diffusing ligand, or in specific "novel" BODIPY formulations designed for blinking, but it is not the primary choice for dSTORM.

Comparative Matrix: BDP 558/568 vs. Alternatives

Table 2: Product Comparison Guide
FeatureThis compound Alexa Fluor® 568 Azide ATTO 565 Azide Cy3 Azide
Core Structure BODIPY (Neutral)Sulfonated Rhodamine (Anionic)Rhodamine Derivative (Cationic)Cyanine (Cationic)
Photostability Very High HighVery High Moderate
Hydrophobicity High (Lipid/Membrane preference)Low (Water soluble)ModerateModerate
STED Suitability Excellent (660 nm)Good (660 nm)Excellent (660 nm)Moderate
Brightness HighHighHighModerate
Cost Efficiency High (Generic availability)Moderate (Premium pricing)ModerateHigh
Best Use Case STED, Lipid Membranes, Click Labeling General ImmunofluorescenceSTED, Single MoleculeGeneral Imaging, FRET

Key Insight: Choose BDP 558/568 if you are imaging membranes, require extreme photostability for STED, or need a cost-effective Click reagent. Choose Alexa 568 if you need a highly water-soluble dye for cytosolic proteins to avoid non-specific hydrophobic binding.

Experimental Protocol: Click Labeling for Super-Res

Objective: Label alkyne-modified targets (e.g., EdU-labeled DNA or Homopropargylglycine-labeled proteins) with this compound via CuAAC.

Reagents Required
  • This compound Stock: 10 mM in DMSO (Store at -20°C).

  • CuSO₄ Solution: 100 mM in water.

  • Reducing Agent: Sodium Ascorbate (freshly prepared 100 mM).

  • Ligand: THPTA or TBTA (stabilizes Cu(I) state to prevent degradation).

  • Fixative: 4% Paraformaldehyde (PFA).

Workflow Diagram

ClickProtocol cluster_reaction 4. Click Reaction Cocktail (30 min, Dark) Step1 1. Fixation (4% PFA, 15 min) Step2 2. Permeabilization (0.5% Triton X-100) Step1->Step2 Step3 3. Wash (3x PBS-BSA) Step2->Step3 Mix Mix: - BDP Azide (5µM) - CuSO4 (1mM) - THPTA (5mM) - Ascorbate (10mM) Step3->Mix Step5 5. Post-Fixation (Optional, stabilizes) Mix->Step5 Step6 6. STED Imaging (Ex: 561nm, Depl: 660nm) Step5->Step6

Caption: Optimized CuAAC Click labeling workflow for fixed cells.

Step-by-Step Methodology
  • Preparation: Fix cells with 4% PFA for 15 min at RT. Wash 3x with PBS.

  • Permeabilization: Incubate with 0.5% Triton X-100 in PBS for 10 min.

  • Blocking: Block with 3% BSA in PBS for 30 min to reduce non-specific binding (critical for hydrophobic BDP dyes).

  • Reaction Cocktail Assembly:

    • Order of addition is critical: PBS -> CuSO₄ -> THPTA (pre-mix Cu/THPTA) -> BDP Azide -> Sodium Ascorbate (add last).

    • Final Concentrations: 2-5 µM BDP Azide, 1 mM CuSO₄, 5 mM THPTA, 10 mM Ascorbate.

  • Incubation: Apply cocktail to cells for 30–60 minutes at Room Temperature in the dark.

  • Washing: Wash 3x 10 min with PBS containing 1% Tween-20 (helps remove excess hydrophobic dye).

  • Imaging: Mount in high-refractive index media (e.g., Prolong Glass) and image.

Troubleshooting & Optimization

  • High Background: BDP dyes are hydrophobic.[3] Increase the number of washes with Tween-20 or Triton X-100 after the click reaction. Ensure BSA blocking is sufficient.[4]

  • Low Signal: Ascorbate oxidizes quickly. Always prepare fresh. Ensure the Cu:THPTA ratio is maintained (1:5 is recommended) to protect the fluorophore and biomolecules from oxidation.

  • Precipitation: If the dye precipitates in aqueous buffer, lower the concentration (do not exceed 10 µM) or increase DMSO concentration in the reaction buffer (up to 10% is usually tolerated by fixed cells).

References

  • Lumiprobe Corporation. this compound Product Specifications. Retrieved from

  • Thermo Fisher Scientific. BODIPY™ Dye Series: Photophysical Properties. Molecular Probes Handbook. Retrieved from

  • Dempsey, G. T., et al. (2011).Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging. Nature Methods, 8(12), 1027–1036.
  • Schnell, U., et al. (2012).Immunolabeling artifacts and the need for live-cell imaging. Nature Methods, 9, 152–158. (Context: Linkage error discussion).
  • Vicidomini, G., et al. (2018).STED Nanoscopy. Nature Methods, 15, 173–182. (Context: STED depletion wavelengths and dye selection).

Sources

Technical Benchmark: BDP 558/568 Azide in High-Fidelity Multiplexing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Engineering Logic

In the architecture of high-content imaging, the "Orange/Yellow" channel (550–580 nm excitation) is often the pivot point of a multiplex panel. It sits dangerously close to the emission tails of GFP/FITC and the excitation shoulders of Far-Red dyes.

BDP 558/568 Azide (a Boron-Dipyrromethene derivative) offers a distinct alternative to the industry-standard Alexa Fluor® 568 (AF568) or Sulfo-Cy3 . While AF568 is prized for its hydrophilicity and ease of use, BDP 558/568 provides superior photostability and a narrower emission profile, making it a precision tool for super-resolution microscopy (STORM/PALM) and lipid-rich environment labeling .

However, its lipophilic nature introduces specific cross-reactivity risks—not chemical, but physical (non-specific binding). This guide validates its integration into >4-color manifolds, contrasting it directly with hydrophilic alternatives.

Technical Specifications & Comparative Analysis

The choice between BDP 558/568 and AF568 is not about "better," but about solubility-driven application .

Table 1: Physicochemical Comparison
FeatureThis compound Alexa Fluor® 568 Azide Sulfo-Cy3 Azide Implication
Core Structure Boron-Dipyrromethene (Neutral)Sulfonated Coumarin/RhodamineSulfonated CyanineBDP is uncharged; AF/Cy are negatively charged.
Excitation Max 561 nm578 nm548 nmBDP aligns perfectly with 561 nm solid-state lasers.
Emission Max 569 nm603 nm563 nmBDP has a tighter Stokes Shift (8 nm) vs AF568 (25 nm).
Extinction Coeff. ~84,000 M⁻¹cm⁻¹~91,300 M⁻¹cm⁻¹~162,000 M⁻¹cm⁻¹Cy3 is brighter initially; BDP sustains signal longer.
Photostability Ultra-High HighModerateBDP is the gold standard for prolonged acquisition.
Solubility Lipophilic / Organic Hydrophilic / AqueousHydrophilic / AqueousCRITICAL: BDP requires DMSO/DMF for reaction; AF can react in buffer.

Expert Insight: The narrow Stokes shift of BDP 558/568 (8 nm) requires high-quality bandpass filters (e.g., 575/25 nm) to avoid self-quenching artifacts and excitation bleed-through. Do not use long-pass filters with this dye.

Cross-Reactivity Validation Framework

To validate BDP 558/568 in a multiplex panel, you must test for three distinct failure modes: Spectral Crosstalk , Chemical Interference , and Hydrophobic Background .

Experiment A: Spectral Crosstalk (The "Bleed" Test)

Objective: Quantify signal bleed into the adjacent AF647 or GFP channels.

  • Protocol: Stain single-positive beads or cells with BDP 558/568.

  • Acquisition: Image with 488 nm (GFP), 561 nm (BDP), and 640 nm (Far-Red) lasers.

  • Pass Criteria: Signal in off-target channels must be <1% of the primary channel intensity.

  • Reality Check: BDP 558/568 has a sharp emission cutoff. Unlike Cy3, which often trails into the Cy5 channel, BDP is spectrally "tight," allowing safer multiplexing with AF647.

Experiment B: Chemical Orthogonality (The Click Test)

Objective: Ensure the Azide moiety does not react with endogenous cysteines or non-alkyne targets.

  • Protocol: Incubate samples with this compound without the Copper catalyst (CuAAC) or the Alkyne partner.

  • Pass Criteria: Zero specific nuclear/cytosolic staining.

  • Failure Mode: If background is high, it is likely hydrophobic sticking , not chemical reaction.

Experiment C: Hydrophobic Background (The "Sticky" Test)

Objective: This is the most critical validation for BDP dyes.

  • Mechanism: Because BDP is lipophilic, it tends to partition into lipid bilayers (membranes) and hydrophobic pockets of BSA/proteins.

  • Mitigation: Use a post-staining wash with 50% MeOH or high-detergent buffer (0.5% Triton X-100) to strip non-covalently bound dye.

Validated Experimental Protocol: CuAAC Labeling with BDP 558/568

This protocol is optimized to mitigate the hydrophobicity issues inherent to BDP dyes.

Reagents
  • This compound Stock: 10 mM in anhydrous DMSO.

  • Reaction Buffer: 100 mM Tris-HCl (pH 8.0) or PBS.

  • Catalyst Mix: CuSO₄ (2 mM), Sodium Ascorbate (10 mM), THPTA or TBTA Ligand (10 mM).

  • Wash Buffer (Critical): PBS + 0.1% Tween-20 + 3% BSA.

Step-by-Step Workflow
  • Fixation & Permeabilization: Fix cells with 4% PFA (15 min). Permeabilize with 0.25% Triton X-100 (10 min).

  • Blocking: Block with 3% BSA in PBS for 30 min.

  • Primary Labeling (Alkyne): Incubate with alkyne-modified antibody or EdU (if metabolic labeling) as per standard protocol.

  • Click Reaction Cocktail Preparation:

    • Order of addition is vital to prevent copper precipitation.

    • Add Buffer → Add Ligand → Add CuSO₄ → Mix → Add Ascorbate → Add BDP Azide last .

    • Final Dye Concentration: 2–5 µM (Lower than AF dyes due to high signal/noise).

  • Incubation: 30–60 minutes at Room Temp, protected from light.

  • The "Lipid Strip" Wash (Crucial for BDP):

    • Wash 3x with PBS + 0.1% Triton X-100.

    • Optional: If background persists, perform one 5-minute wash with 30% Ethanol in PBS (verify protein stability first).

  • Nuclear Counterstain: DAPI (0.5 µg/mL).

Visualization of Logic

Diagram 1: The Cross-Reactivity Validation Matrix

This flowchart illustrates the decision-making process when validating BDP 558/568 in a multiplex environment.

ValidationLogic Start Start: Multiplex Panel Design Step1 1. Spectral Check (Ex 561nm / Em 569nm) Start->Step1 Decision1 Overlap with AF647 > 5%? Step1->Decision1 Step2 2. Chemical Control (No Catalyst / No Alkyne) Decision1->Step2 No Action1 Use Narrow Bandpass Filter (575/25 nm) Decision1->Action1 Yes Decision2 Signal Detected? Step2->Decision2 Step3 3. Hydrophobicity Check (Membrane Staining?) Decision2->Step3 Yes (False Pos) Final Validated Protocol Ready for Imaging Decision2->Final No (Clean) Action2 Increase Wash Stringency (Add 0.1% Triton or 30% EtOH) Step3->Action2 High Background Action1->Step2 Action2->Final

Caption: Logical flow for troubleshooting spectral and chemical noise when integrating BDP 558/568.

Diagram 2: Spectral Multiplexing Architecture

Visualizing where BDP 558/568 fits in a standard 4-color panel.

SpectralMap DAPI UV Channel DAPI (Ex 350 / Em 460) GFP Green Channel GFP / AF488 (Ex 488 / Em 525) BDP Orange Channel BDP 558/568 (Ex 561 / Em 569) GFP->BDP Min. Crosstalk (Safe) FarRed Far-Red Channel AF647 / Cy5 (Ex 640 / Em 670) BDP->FarRed Zero Crosstalk (Ideal) Note BDP 558/568 Advantage: Narrow Emission Peak prevents bleed into Far-Red BDP->Note

Caption: Spectral positioning of BDP 558/568 allows for tight packing of fluorophores with minimal bleed-through into the Far-Red channel.

References

  • Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody.[1] Cell Journal (Yakhteh). Retrieved from [Link]

  • Kolb, H.C., Finn, M.G., Sharpless, K.B. (2001).Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
  • National Institutes of Health (NIH). In Vivo Click Chemistry Enables Multiplexed Intravital Microscopy.[2] Advanced Science (2022).[2] Retrieved from [Link]

Sources

Safety Operating Guide

BDP 558/568 Azide: Safe Handling and Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: BDP 558/568 Azide Proper Disposal Procedures Role: Senior Application Scientist

Executive Summary this compound is a boron-dipyrromethene (BODIPY) fluorescent dye modified with an azide group (-N₃) for Click Chemistry applications. While the BODIPY core is relatively stable, the azide functionality introduces specific high-risk hazards—primarily explosivity and shock sensitivity—that mandate strict segregation from standard chemical waste streams.

Immediate Safety Directive:

  • NEVER dispose of this compound (or any azide) down the sink.[1] Reaction with copper or lead plumbing forms heavy metal azides, which are highly sensitive primary explosives.

  • NEVER use metal spatulas or needles to handle the solid dye.

  • DO NOT mix with acids or halogenated solvents (e.g., DCM, Chloroform) in waste containers.[2]

Hazard Profile & Stability Assessment

To understand the disposal logic, we must first quantify the risk. Organic azides are high-energy compounds. Their stability is often estimated using the "Rule of Six," which states that an organic azide is generally stable if the number of carbon atoms plus other atoms is at least six times the number of azide nitrogens (


).[2]

This compound Analysis:

  • Formula:

    
    
    
  • Azide Nitrogens: 3

  • Carbon Count: 19

  • Assessment:

    
    .
    
    • Result: The molecule is thermodynamically stable under standard conditions but remains shock-sensitive and reactive .

Table 1: Chemical Hazard & Compatibility Matrix
ParameterSpecificationCritical Safety Implication
Functional Group Azide (

)
Risk of violent decomposition if heated or shocked.[2][3]
Incompatible: Acids

,

, etc.
Reacts to form Hydrazoic Acid (

)
, a highly toxic and volatile explosive.[2]
Incompatible: Metals Copper, Lead, Brass, MercuryForms Metal Azides (e.g.,

), which are primary explosives sensitive to friction.
Incompatible: Solvents Halogenated (DCM,

)
Potential formation of Di/Tri-azidomethane (extremely unstable) if left in solution over time.[2]
Solubility DMSO, DMF, Organic SolventsWaste must be compatible with organic incineration streams.

Disposal Workflow (Decision Tree)

The following diagram outlines the logical flow for categorizing and disposing of BDP azide waste.

AzideDisposal Start Waste Generation: This compound TypeCheck Determine Waste Type Start->TypeCheck Solid Solid Waste (Gloves, Tips, Tubes) TypeCheck->Solid Liquid Liquid Waste (Reaction Mixtures, Stocks) TypeCheck->Liquid SolidAction Double Bag in Polyethylene Bags Solid->SolidAction LiquidCheck Concentration Check Liquid->LiquidCheck Label Label: 'High Hazard: Azide' Do Not mix with Acids/Metals SolidAction->Label HighConc High Conc. (>10 mM) or Pure Solid LiquidCheck->HighConc LowConc Dilute Solution (<10 mM) LiquidCheck->LowConc ChemDeact OPTIONAL: Chemical Deactivation (Staudinger Reduction) HighConc->ChemDeact Expert Only Segregate Segregate into 'Azide Waste' Carboy HighConc->Segregate Standard LowConc->Segregate ChemDeact->Segregate Segregate->Label Disposal Professional Disposal (High-BTU Incineration) Label->Disposal

Figure 1: Decision matrix for this compound disposal.[4] Note the strict segregation from general waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Contaminated Consumables)

Applies to: Pipette tips, weighing boats, gloves, and empty vials with residue.

  • Segregation: Do not throw in the general trash or biohazard bins (unless biologically contaminated, then treat as mixed waste).

  • Containment: Place all solid items into a dedicated, clear polyethylene bag.

  • Secondary Containment: Double-bag the waste to prevent puncture and release of dust.

  • Labeling: Affix a hazardous waste label reading:

    • Content: "Solid Waste Contaminated with this compound"

    • Hazard Class: Toxic, Reactive.[2][5]

Protocol B: Liquid Waste (Stocks & Reaction Mixtures)

Applies to: DMSO/DMF stock solutions, reaction supernatants.

  • Container Selection: Use an HDPE (High-Density Polyethylene) or glass amber bottle.

    • Critical: Ensure the cap liner is not metal.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO) is compatible with the waste container.

  • Transfer: Pour liquid waste into the container using a plastic funnel. Do not use metal funnels.

  • Segregation:

    • Do NOT combine with acidic waste (e.g., TFA, HCl).

    • Do NOT combine with halogenated waste (DCM) if possible, to avoid long-term formation of azidomethanes.[2]

  • Labeling:

    • Content: "Organic Azide Waste (this compound) in [Solvent Name]"

    • Warning: "DO NOT ADD ACIDS OR METALS."

Protocol C: Chemical Deactivation (Expert Use Only)

While professional incineration is the standard, large quantities of unreacted azide can be chemically quenched before disposal if required by local EHS regulations.

Mechanism: Convert the reactive azide to a stable amine via the Staudinger reduction or Click reaction.

  • Reagent: Add excess Triphenylphosphine (

    
    )  or a linear alkyne (e.g., propargyl alcohol) to the waste solution.
    
  • Reaction: Allow to stir at room temperature for 12–24 hours.

  • Verification: Monitor disappearance of the azide peak via LC-MS or IR spectroscopy (disappearance of peak at ~2100

    
    ).
    
  • Disposal: The resulting mixture is now a standard organic chemical waste (non-explosive) and can be disposed of accordingly.

Emergency Spill Management

If this compound (solid or liquid) is spilled:

  • Evacuate & PPE: Clear the immediate area. Wear double nitrile gloves, safety goggles, and a lab coat.

  • Avoid Metal: Do not use a metal dustpan or spatula to scrape up solid spills.[1][3] Use a plastic scoop or stiff paper.

  • Neutralization (Liquid Spills):

    • Absorb with inert material (vermiculite or sand).

    • Clean the surface with a pH > 9 buffer (e.g., dilute NaOH) or soapy water. Reason: Alkaline conditions prevent the formation of hydrazoic acid.

  • Disposal: Collect all cleanup materials into a plastic container labeled "Azide Spill Debris" and manage as hazardous waste.

References

  • University of Pittsburgh. (2013).[2] Safe Handling of Azides. Department of Environmental Health and Safety. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]

  • University of California, San Diego (UCSD). (2020). Hazard Control Plan: Sodium Azide and Organic Azides. Environment, Health & Safety. [Link]

  • Bräse, S., & Banert, K. (2010). Organic Azides: Syntheses and Applications. Wiley-VCH. [Link]

Sources

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